Product packaging for 4-Bromo-1,2-dichlorobenzene(Cat. No.:CAS No. 18282-59-2)

4-Bromo-1,2-dichlorobenzene

Cat. No.: B103151
CAS No.: 18282-59-2
M. Wt: 225.89 g/mol
InChI Key: CFPZDVAZISWERM-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dichlorobenzene participates in the synthesis of N-arylated sultams.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrCl2 B103151 4-Bromo-1,2-dichlorobenzene CAS No. 18282-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-dichlorobenzene
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InChI

InChI=1S/C6H3BrCl2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPZDVAZISWERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2066353
Record name Benzene, 4-bromo-1,2-dichloro-
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Molecular Weight

225.89 g/mol
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CAS No.

18282-59-2
Record name 4-Bromo-1,2-dichlorobenzene
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Record name 4-Bromo-1,2-dichlorobenzene
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Record name Benzene, 4-bromo-1,2-dichloro-
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Record name Benzene, 4-bromo-1,2-dichloro-
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Record name 4-bromo-1,2-dichlorobenzene
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Record name 4-BROMO-1,2-DICHLOROBENZENE
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Foundational & Exploratory

Synthesis of 4-Bromo-1,2-dichlorobenzene from o-Dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromo-1,2-dichlorobenzene from o-dichlorobenzene, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 3,4-dichlorobromobenzene, is a crucial building block in organic synthesis.[1][2] Its preparation typically involves the electrophilic aromatic substitution of o-dichlorobenzene with bromine. The regioselectivity of this reaction is of paramount importance, and various catalysts and reaction conditions have been explored to optimize the yield of the desired 4-bromo isomer. This guide focuses on the most common and effective methods for this transformation.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺).[3][4] The electron-rich aromatic ring of o-dichlorobenzene then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the brominated product.

The directing effects of the two chlorine atoms on the benzene ring influence the regiochemical outcome of the bromination. Both chlorine atoms are ortho, para-directing deactivators. The bromine atom will preferentially add to the positions that are para to one chlorine atom and ortho to the other, leading to the formation of this compound as the major product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from o-dichlorobenzene based on various reported protocols.

ParameterValueCatalystReference
Molar Ratio (o-dichlorobenzene:catalyst:bromine)1:0.04-0.06:1.05-1.25Reduced Iron Powder[1]
Molar Ratio (o-dichlorobenzene:catalyst:bromine)1:0.02:1.1Reduced Iron Powder[1]
Reaction Temperature5-35 °CReduced Iron Powder[1]
Reaction Temperature20-25 °CReduced Iron Powder[1]
Reaction Time1-4 hoursReduced Iron Powder[1]
Reaction Time2 hours (post-addition)Reduced Iron Powder[1]
Yield98.5% (for 1-bromo-2,4-dichlorobenzene from m-dichlorobenzene)Ferric Chloride[5]

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. This protocol is a synthesis of best practices from multiple sources.

4.1. Materials and Equipment

  • Reactants:

    • o-Dichlorobenzene

    • Bromine

    • Reduced iron powder or anhydrous ferric chloride

  • Solvents and Reagents for Work-up:

    • Dichloromethane or chloroform for extraction

    • Water

    • Sodium hydroxide solution (for neutralization)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Equipment:

    • Four-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Thermometer

    • Mechanical stirrer

    • Heating mantle or water bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (for purification)

4.2. Experimental Procedure

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer, charge o-dichlorobenzene and the catalyst (reduced iron powder or anhydrous ferric chloride). The molar ratio of o-dichlorobenzene to catalyst should be approximately 1:0.04-0.06.[1]

  • Bromine Addition: With continuous stirring, slowly add bromine dropwise from the dropping funnel. The molar ratio of o-dichlorobenzene to bromine should be in the range of 1:1.05-1.25.[1] Maintain the reaction temperature between 5-35 °C using a water bath.[1]

  • Reaction Monitoring: After the addition of bromine is complete, continue to stir the reaction mixture for an additional 1-4 hours.[1] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Neutralize the mixture with a sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or chloroform.[5]

    • Wash the organic layer with water, and then dry it over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Remove the solvent from the dried organic layer using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by distillation under reduced pressure.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge o-Dichlorobenzene and Catalyst B Add Bromine (5-35 °C) A->B Slowly C Stir for 1-4 hours B->C D Quench with Water C->D E Neutralize with NaOH D->E F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Solvent Removal G->H I Vacuum Distillation H->I J This compound I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from o-dichlorobenzene is a well-established process in organic chemistry. By carefully controlling the reaction conditions, particularly the choice of catalyst and temperature, high yields of the desired product can be achieved. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of this process, focusing on green chemistry principles such as catalyst recycling and minimizing solvent usage, remains an area of active interest.[6]

References

An In-depth Technical Guide to 4-Bromo-1,2-dichlorobenzene (CAS Number: 18282-59-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-1,2-dichlorobenzene. The information is intended to support research and development activities, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Safety Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3] It is a low melting solid or liquid at room temperature, appearing as a light yellow or white substance.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 18282-59-2[5]
Molecular Formula C₆H₃BrCl₂[5]
Molecular Weight 225.90 g/mol [5]
Melting Point 23 - 25 °C[5]
Boiling Point 124 °C at 33 mmHg[5]
Density 1.761 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.599[5]
Flash Point 87 °C (closed cup)[5]
Solubility Readily soluble in organic solvents such as benzene, chloroform, and ethanol. Very low solubility in water.[6]
Table 2: Safety and Hazard Information
Hazard ClassificationGHS Pictogram(s)Hazard Statement(s)Precautionary Statement(s)
Acute toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin irritation (Category 2)WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious eye irritation (Category 2)WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity – single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405

Data sourced from aggregated GHS information.[3]

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]

Synthesis and Purification

A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[8] For this compound, a plausible synthetic route starts from 3,4-dichloroaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction (General Procedure)

This protocol is a general representation of a Sandmeyer reaction and would need to be optimized for the specific synthesis of this compound.

  • Diazotization of 3,4-dichloroaniline:

    • Dissolve 3,4-dichloroaniline in an aqueous acidic solution (e.g., HBr/H₂O).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.[7]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • The product can be isolated by steam distillation from the reaction mixture.[7]

    • Separate the organic layer from the distillate.

    • Wash the organic layer sequentially with a dilute acid, water, a dilute base (e.g., NaHCO₃ solution), and finally with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

Purification Protocol: Vacuum Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.[9]

  • Set up a fractional distillation apparatus suitable for vacuum distillation.

  • Place the crude product in the distillation flask with a few boiling chips.

  • Gradually reduce the pressure to the desired level (e.g., 33 mmHg).

  • Heat the distillation flask to the boiling point of this compound at that pressure (approx. 124 °C at 33 mmHg).[5]

  • Collect the fraction that distills at a constant temperature.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Aniline 3,4-Dichloroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HBr, 0-5°C) Product_crude Crude this compound Diazonium->Product_crude Sandmeyer Reaction (CuBr) Workup Work-up (Steam Distillation, Extraction, Washing, Drying) Product_crude->Workup Product_pure Pure this compound Distillation Vacuum Distillation Workup->Distillation Distillation->Product_pure

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Applications in Synthesis

The differential reactivity of the carbon-halogen bonds in this compound makes it a valuable intermediate in organic synthesis. The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound.

G Reactant1 This compound Product 4-Aryl-1,2-dichlorobenzene Reactant1->Product Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Heck Reaction: This reaction forms a carbon-carbon bond between the aryl halide and an alkene.

G Reactant1 This compound Product Substituted Alkene Reactant1->Product Reactant2 Alkene (e.g., Styrene, Acrylate) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) Catalyst->Product

Caption: General scheme of a Heck reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This is a general protocol that would require optimization for specific substrates.

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[11]

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Applications in Drug Development and Agrochemicals

Halogenated aromatic compounds are key building blocks in the synthesis of many pharmaceuticals and agrochemicals.[10][13] While a direct synthetic route to a commercial drug using this compound is not readily found in publicly available literature, a closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin , a medication used to treat type 2 diabetes. This highlights the potential of such substituted bromodichlorobenzenes in the pharmaceutical industry. The compound is also used in the synthesis of dye intermediates and other organic chemicals.[13] There is also mention of its use in the synthesis of agricultural chemicals.[10]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbons directly bonded to the halogens (ipso-carbons) will have their chemical shifts significantly affected. The "heavy atom effect" of bromine can cause an upfield shift for the carbon it is attached to, which might be counterintuitive based on electronegativity alone.[14] Aromatic carbons typically appear in the range of 110-170 ppm.[15]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for:

  • C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

  • C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching: Strong absorptions in the 800-600 cm⁻¹ region.

  • C-Br stretching: Absorptions in the 600-500 cm⁻¹ region.

  • Substitution pattern: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic absorptions are expected.[16]

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The most abundant peak in the molecular ion cluster is often not the one corresponding to the lightest isotopes.

Fragmentation Pattern: Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom (Br or Cl) or the loss of HX (HBr or HCl). The fragmentation will lead to characteristic daughter ions that can help confirm the structure. The loss of a bromine atom is often a favorable fragmentation pathway.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-bromo-3,4-dichlorobenzene, a halogenated aromatic hydrocarbon utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document outlines its physical characteristics, provides detailed experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

The following tables summarize the essential physical and chemical data for 1-bromo-3,4-dichlorobenzene, facilitating easy reference and comparison.

Table 1: General and Physical Properties

PropertyValue
Molecular Formula C₆H₃BrCl₂
Molecular Weight 225.9 g/mol [3]
Appearance White to slightly yellowish liquid or solid after melting.[4]
Melting Point 24-25 °C[3][5]
Boiling Point 124 °C at 33 mmHg[3][5] 140-142 °C at 30 mmHg
Density 1.761 g/mL at 25 °C[3][6]
Refractive Index (n20/D) 1.599[3]
Flash Point 189 °F (87.2 °C)[3][7][6]
Vapor Pressure 0.0706 mmHg at 25 °C[3]
Water Solubility Insoluble[3][4]
Organic Solvent Solubility Soluble in most organic solvents, such as ethanol and ether.[8][9]

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 18282-59-2[3]
IUPAC Name 1-Bromo-3,4-dichlorobenzene
Synonyms 4-Bromo-1,2-dichlorobenzene, 3,4-Dichlorobromobenzene[3][8]
InChI Key CFPZDVAZISWERM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Cl)Cl

Experimental Protocols

This section details the methodologies for determining the key physical properties of 1-bromo-3,4-dichlorobenzene.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of solid 1-bromo-3,4-dichlorobenzene is finely ground using a mortar and pestle. The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[6]

  • Measurement: The sample is heated rapidly at first to determine an approximate melting point.[6] A second, fresh sample is then heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[6]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is reported as the melting point.[6][10]

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] It is a key physical constant for liquid compounds.

Apparatus:

  • Distillation apparatus (round bottom flask, still head, condenser, receiving flask)

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Clamps and stand

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. Approximately 5 mL of liquid 1-bromo-3,4-dichlorobenzene is placed in the round bottom flask along with boiling chips or a stir bar to ensure smooth boiling.[12][13]

  • Thermometer Placement: The thermometer is positioned in the still head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[12] This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating and Distillation: The flask is heated gently.[12] As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools and liquefies, dripping into the receiving flask.

  • Data Recording: The temperature is monitored throughout the distillation. The boiling point is the constant temperature recorded on the thermometer when the liquid is distilling at a steady rate (i.e., when vapor and liquid are in equilibrium).[12] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume. For a liquid like 1-bromo-3,4-dichlorobenzene, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • Thermometer

Procedure:

  • Mass of Empty Container: A clean, dry graduated cylinder or pycnometer is weighed on an analytical balance, and its mass is recorded.[14][15]

  • Volume and Mass of Liquid: A specific volume of liquid 1-bromo-3,4-dichlorobenzene is carefully added to the container. The volume is recorded from the graduations on the cylinder or is the known volume of the pycnometer.[14][15]

  • Mass of Container and Liquid: The container with the liquid is weighed, and the combined mass is recorded.[14]

  • Temperature: The temperature of the liquid is measured and recorded, as density is temperature-dependent.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density = Mass / Volume[16]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of a compound.

a) Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[17][18]

Procedure (Neat Sample):

  • Sample Preparation: Since 1-bromo-3,4-dichlorobenzene is a liquid at room temperature or has a low melting point, a "neat" spectrum can be obtained. A drop or two of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5]

  • Data Acquisition: The salt plate "sandwich" is placed in the sample holder of the IR spectrometer. The instrument is then operated to scan the sample with infrared light.

  • Spectrum Analysis: The resulting spectrum, a plot of percent transmittance versus wavenumber (cm⁻¹), is analyzed. The presence of characteristic absorption bands for aromatic C-H and C=C bonds, as well as C-Br and C-Cl bonds, would be expected, confirming the compound's structure. The region from 4000-1300 cm⁻¹ is particularly useful for identifying functional groups.[17]

b) Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule and their connectivity.

Procedure:

  • Sample Preparation: A small amount of 1-bromo-3,4-dichlorobenzene (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the proton nucleus, and the spectrum is acquired.

  • Spectrum Analysis: The resulting spectrum is analyzed for key features:

    • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.

    • Integration: The area under each signal corresponds to the relative number of protons giving rise to that signal.

    • Spin-Spin Splitting (Multiplicity): The splitting pattern of a signal reveals the number of neighboring protons.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 1-bromo-3,4-dichlorobenzene, ensuring the final product's identity and purity.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization & Analysis start Reactants: - o-Dichlorobenzene - Bromine reaction Bromination Reaction (Fe catalyst, 45°C) start->reaction quench Quench with Sodium Sulfite Solution reaction->quench extraction Solvent Extraction (Dichloromethane) quench->extraction drying Solvent Removal (Rotary Evaporation) extraction->drying crude Crude Product drying->crude distillation Vacuum Distillation (Collect 160-165°C fraction) crude->distillation pure_product Pure 1-Bromo-3,4-dichlorobenzene distillation->pure_product mp Melting Point Determination pure_product->mp bp Boiling Point Determination pure_product->bp nmr ¹H NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir final_check Purity & Identity Confirmed mp->final_check bp->final_check nmr->final_check ir->final_check

References

4-Bromo-1,2-dichlorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 4-bromo-1,2-dichlorobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrCl₂.[1] It is also known by its synonyms, 1-Bromo-3,4-dichlorobenzene and 3,4-Dichlorobromobenzene.[1][2] The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₃BrCl₂[1][2]
Molecular Weight 225.90 g/mol [3][4][5]
CAS Number 18282-59-2[1][3]
Appearance White liquid[5]
Density 1.761 g/mL at 25 °C[3][5]
Melting Point 24-25 °C[3][5]
Boiling Point 124 °C at 33 mmHg[3]
Flash Point 87 °C (closed cup)[3]
Refractive Index n20/D 1.599 (lit.)[3]

Synthesis and Reactivity

The synthesis of this compound, as a substituted benzene, generally involves electrophilic aromatic substitution reactions. A common strategy for preparing such compounds is the bromination of a corresponding dichlorobenzene. The regioselectivity of the bromination is directed by the existing chloro substituents on the benzene ring.

In the context of its applications, this compound is a useful intermediate in organic synthesis.[6] The bromine atom can be readily substituted or used in cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dye intermediates.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic information is available for this compound:

  • Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of this compound, which is a key tool for determining its molecular weight and fragmentation pattern.[7]

  • Infrared (IR) Spectroscopy: An IR spectrum for this compound is also available from the NIST Chemistry WebBook, which can be used to identify the functional groups and the substitution pattern on the benzene ring.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly provided in the search results, NMR data (¹H NMR and ¹³C NMR) would be essential for the definitive structural elucidation of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the IUPAC name "this compound" and its chemical structure.

G cluster_0 IUPAC Name: this compound cluster_1 Substituents and Positions cluster_2 Final Structure A Benzene Ring D Structure of This compound A->D Base Structure B 4-Bromo B->D Substitution at C4 C 1,2-Dichloro C->D Substitution at C1 & C2

Figure 1: Derivation of this compound structure from its IUPAC name.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-bromo-1,2-dichlorobenzene. Detailed experimental protocols and a summary of quantitative data are presented to support research and development activities involving this compound.

Core Spectral Data

The following sections present the key spectral data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in a suitable solvent, such as deuterochloroform (CDCl₃), would be expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
H-3~7.5dJ(H3-H5) ≈ 2.5
H-5~7.2ddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5
H-6~7.0dJ(H6-H5) ≈ 8.5

Note: Predicted values are based on typical chemical shifts for substituted benzenes and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum will display six distinct signals, one for each of the unique carbon atoms in the aromatic ring.

Carbon Assignment Chemical Shift (δ) (ppm)
C-1~133
C-2~131
C-3~134
C-4~122
C-5~132
C-6~130

Note: Predicted values are based on typical chemical shifts for substituted benzenes and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.[1]

Frequency (cm⁻¹) Intensity Assignment
3100-3000Weak-MediumC-H aromatic stretching
1570-1550MediumC=C aromatic ring stretching
1450-1430StrongC=C aromatic ring stretching
~1100StrongC-H in-plane bending
880-860StrongC-H out-of-plane bending (isolated H)
820-800StrongC-H out-of-plane bending (adjacent H's)
~1030StrongC-Cl stretching
~680StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[1]

m/z Relative Intensity (%) Assignment
224~75[M]⁺ (with ⁷⁹Br and two ³⁵Cl)
226100[M+2]⁺ (with ⁸¹Br and two ³⁵Cl or ⁷⁹Br, one ³⁵Cl, one ³⁷Cl)
228~50[M+4]⁺ (with ⁸¹Br, one ³⁵Cl, one ³⁷Cl or ⁷⁹Br and two ³⁷Cl)
230~10[M+6]⁺ (with ⁸¹Br and two ³⁷Cl)
145Moderate[M - Br]⁺
110Moderate[M - Br - Cl]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and data integrity.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

  • Use a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquire the spectrum at room temperature.

  • Set the spectral width to cover the aromatic region (approximately 6-8 ppm).

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum on a spectrometer with a carbon-observe probe.

  • Use proton decoupling to simplify the spectrum to single lines for each carbon.

  • Set the spectral width to cover the aromatic carbon region (approximately 110-140 ppm).

  • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • The final spectrum is presented in terms of absorbance or transmittance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS System Parameters:

  • Gas Chromatograph:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set the injector temperature to 250°C in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: Set to 230°C.

    • Quadrupole Temperature: Set to 150°C.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve Solid Solid Sample Sample->Solid Dilute Dilute in Solvent Sample->Dilute NMR NMR Spectroscopy Dissolve->NMR IR IR Spectroscopy Solid->IR MS Mass Spectrometry Dilute->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR FTIR ATR-FTIR IR->FTIR GC_MS GC-MS MS->GC_MS Structure Structural Elucidation H_NMR->Structure C_NMR->Structure FTIR->Structure Purity Purity Assessment GC_MS->Purity Identity Compound Identification GC_MS->Identity Structure->Identity

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-1,2-dichlorobenzene (CAS No. 18282-59-2), a chemical intermediate used in various industrial and scientific research applications.[1][2] Adherence to the protocols and recommendations outlined in this document is crucial for ensuring the safety of laboratory personnel and the protection of the environment.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of a substance is the foundation of its safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for the proper design of experiments and for anticipating the behavior of the chemical under various conditions.

PropertyValueReference
Molecular Formula C₆H₃BrCl₂[3][4][5]
Molecular Weight 225.90 g/mol [3][5][6]
Appearance White to colorless liquid or solid[1][4]
Melting Point 21.8 - 25 °C (71.2 - 77 °F)[1][2][4]
Boiling Point 236 - 239 °C (456.8 - 462.2 °F) at 1013 hPa[1]
124 °C (255.2 °F) at 33 mmHg
140 - 142 °C (284 - 287.6 °F) at 30 mmHg[2]
Density 1.761 g/mL at 25 °C[4]
Flash Point 87 °C (188.6 °F) - closed cup[3]
Solubility in Water 22 mg/L at 20 °C[1]
Vapor Pressure 0.006 hPa at 20 °C[1]
0.013 hPa at 25 °C[1]
0.25 hPa at 50 °C[1]
log Pow 4.3[1]
Toxicological Data

This compound is classified as a hazardous substance. The table below outlines its known toxicological profile.

Hazard ClassGHS CategoryHazard StatementReference
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][3][6]
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[2][3][6]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[1][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][3][6]
Hazardous to the Aquatic Environment, Long-term Chronic 2H411: Toxic to aquatic life with long lasting effects[1]

Hazard Identification and GHS Classification

It is imperative for all personnel handling this chemical to be familiar with its hazard classifications and the associated precautionary measures.

Signal Word: Warning[1][3]

Pictograms:

  • GHS07: Exclamation Mark[6]

  • GHS09: Environment

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][6]

  • H315: Causes skin irritation.[1][2][3][6]

  • H317: May cause an allergic skin reaction.[1][7]

  • H319: Causes serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[2][3][6]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Experimental Protocols and Safe Handling

The following sections provide detailed protocols for the safe handling, storage, and disposal of this compound.

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for handling hazardous chemicals like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Risk Assessment Risk Assessment Review SDS->Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Waste Collection Waste Collection Chemical Handling->Waste Collection Decontamination Decontamination Waste Collection->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation G start Start: Assess Task risk_of_splash Risk of Splash? start->risk_of_splash risk_of_inhalation Risk of Inhalation? risk_of_splash->risk_of_inhalation No goggles Wear Safety Goggles and Face Shield risk_of_splash->goggles Yes gloves Wear Chemical Resistant Gloves risk_of_inhalation->gloves No respirator Use in Fume Hood or Wear Respirator risk_of_inhalation->respirator Yes lab_coat Wear Lab Coat gloves->lab_coat goggles->risk_of_inhalation respirator->gloves end Proceed with Task lab_coat->end

References

In-Depth Technical Guide: Hazard Classification and GHS Statements for 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazard classification and Globally Harmonized System (GHS) of Classification and Labelling of Chemicals statements for 4-Bromo-1,2-dichlorobenzene (CAS No. 18282-59-2). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards associated with this compound.

GHS Hazard Classification Summary

This compound is a halogenated aromatic compound. Its hazard profile, as defined by the GHS, indicates potential for acute toxicity, skin and eye irritation, skin sensitization, specific target organ toxicity, and long-term aquatic hazards. However, it is important to note that the classification of this chemical is not uniform across all providers, suggesting that in some cases, classifications may be based on data from structurally similar compounds or computational predictions rather than direct experimental evidence on the substance itself.

The following table summarizes the GHS hazard classifications for this compound as reported by various sources.

Hazard ClassGHS CategorySignal WordHazard Statement (H-code)Pictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2NoneH411: Toxic to aquatic life with long lasting effects

GHS Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.

Hazard Statements

CodeStatement
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H317May cause an allergic skin reaction.[1]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
H411Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements

CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[3]
P272Contaminated work clothing should not be allowed out of the workplace.[1]
P273Avoid release to the environment.[1]
P280Wear protective gloves/ eye protection/ face protection.[1]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P321Specific treatment (see supplemental first aid instruction on this label).
P330Rinse mouth.[1]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[3]
P391Collect spillage.[1]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[1][3]

Experimental Protocols for Hazard Determination

Acute Oral Toxicity (OECD 401, 420, 423, or 425)

The "Harmful if swallowed" classification (Category 4) is based on the substance's LD50 (Lethal Dose, 50%) value. The relevant OECD guidelines for acute oral toxicity testing have evolved to use fewer animals.

  • Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) by oral gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be fatal to 50% of the test animals. For GHS Category 4, the LD50 would be in the range of 300 to 2000 mg/kg body weight.

  • Methodology:

    • Animal Selection: Healthy, young adult laboratory rats are used.

    • Dosage: The test substance is administered in graduated doses to several groups of animals.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

    • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Skin Irritation (OECD 404)

The "Causes skin irritation" classification (Category 2) is determined by the potential of the substance to cause reversible inflammatory changes to the skin.

  • Principle: The test substance is applied to a small area of the shaved skin of a test animal (typically an albino rabbit) for a fixed period. The degree of skin irritation is then scored at specified intervals.

  • Methodology:

    • Animal Preparation: A small area of the animal's back is clipped free of fur.

    • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin and covered with a gauze patch.

    • Exposure: The patch is left in place for 4 hours.

    • Observation and Scoring: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored on a scale of 0 to 4. A mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema would result in a Category 2 classification.

Eye Irritation (OECD 405)

The "Causes serious eye irritation" classification (Category 2A) is based on the substance's ability to produce reversible changes in the eye.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of a test animal (typically an albino rabbit). The eye is then observed for any ocular lesions.

  • Methodology:

    • Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the lower eyelid of one eye. The other eye serves as a control.

    • Observation and Scoring: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Lesions are scored according to a standardized scale. Effects that are fully reversible within 21 days would lead to a Category 2A classification.

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The "May cause an allergic skin reaction" classification (Category 1) is determined by the potential of the substance to induce a skin sensitization response.

  • Principle: The Local Lymph Node Assay (LLNA) measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of sensitization.

  • Methodology:

    • Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

    • Proliferation Measurement: On day 5, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

    • Analysis: The draining auricular lymph nodes are excised, and the level of radioactivity is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated groups to a vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.

Hazardous to the Aquatic Environment (OECD 203 - Fish Acute Toxicity Test)

The "Toxic to aquatic life with long lasting effects" classification (Category 2) is based on the acute toxicity of the substance to aquatic organisms and its potential for persistence in the environment.

  • Principle: Fish are exposed to the test substance in water for a 96-hour period to determine the concentration that is lethal to 50% of the fish (LC50).

  • Methodology:

    • Test Organism: A standard fish species, such as the Rainbow Trout or Zebrafish, is used.

    • Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

    • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 is calculated. For a Chronic Category 2 classification, the acute LC50 would be between 1 and 10 mg/L, and the substance is not rapidly degradable.

GHS Classification Logic

The following diagram illustrates the general workflow for assigning GHS hazard classifications to a chemical substance based on available data.

GHS_Classification_Workflow cluster_data Data Gathering & Evaluation cluster_assessment Hazard Assessment cluster_classification Classification & Communication Data Existing Human, Animal & In Vitro Data WoE Weight of Evidence Evaluation Data->WoE PhysChem Physical-Chemical Properties (e.g., pH, structure) PhysChem->WoE QSAR QSAR & Read-Across Data QSAR->WoE Testing Conduct New Experimental Tests (if data is insufficient) WoE->Testing Insufficient Data Criteria Compare Data Against GHS Classification Criteria WoE->Criteria Sufficient Data Testing->WoE New Data Classification Assign Hazard Class & Category Criteria->Classification SDS Generate Safety Data Sheet (SDS) & Label Elements Classification->SDS

Caption: GHS Hazard Classification Workflow.

References

Methodological & Application

Application Notes: 4-Bromo-1,2-dichlorobenzene as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-1,2-dichlorobenzene is a versatile organohalogen compound that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bonds.[1] This inherent selectivity allows for site-specific functionalization, making it an ideal precursor for complex, multi-substituted aromatic compounds used in the development of active pharmaceutical ingredients (APIs).[1] This document outlines key applications and detailed protocols for the transformation of this compound into valuable pharmaceutical intermediates.

Synthesis of 3,4-Dichlorophenylboronic Acid via Grignard Reaction

Application Note:

3,4-Dichlorophenylboronic acid is a vital building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] The synthesis from this compound involves the formation of a Grignard reagent, followed by a reaction with a trialkyl borate and subsequent acidic hydrolysis. This intermediate is a precursor for various biologically active molecules, including inhibitors of Mycobacterium tuberculosis and anticancer agents.[3]

Experimental Protocol:

  • Grignard Reagent Formation: To a dry reaction vessel under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and anhydrous tetrahydrofuran (THF).[5]

  • Add a small portion of a solution of this compound (1 equivalent) in THF to initiate the reaction.[5]

  • Once the exothermic reaction begins, add the remaining this compound solution dropwise, maintaining the temperature below 50°C.[5]

  • After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -10°C.[5]

  • Slowly add trimethyl borate (1.2 equivalents) to the cooled solution, maintaining the low temperature.[5]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture again and slowly add aqueous hydrochloric acid (1N) to hydrolyze the borate ester.[5]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 3,4-dichlorophenylboronic acid, which can be further purified by recrystallization.[5]

Quantitative Data Summary:

ParameterValueReference
ReactantsThis compound, Magnesium, Trimethyl borate[5]
SolventTetrahydrofuran (THF)[5]
TemperatureGrignard formation: < 50°C; Borylation: -10°C[5]
Purity>95% after purification[3]

Synthetic Pathway:

G cluster_reagents A This compound B Bromo(3,4-dichlorophenyl)magnesium (Grignard Reagent) A->B Grignard Formation C Trialkyl borate ester intermediate B->C Borylation D 3,4-Dichlorophenylboronic acid C->D Hydrolysis reagent1 1. Mg, THF reagent2 2. B(OCH3)3 reagent3 3. H3O+ G A Reaction Setup (Catalyst, Ligand, Base in Solvent) B Inert Atmosphere Purge A->B C Add Reactants (this compound + Amine) B->C D Heat and Stir (80-110°C) C->D E Reaction Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Final Product (N-Aryl Sultam/Aniline) F->G G cluster_reactants Reactants cluster_conditions Conditions A This compound F Suzuki-Miyaura Cross-Coupling A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K3PO4) D->F E Solvent & Heat E->F G Substituted Biphenyl Product F->G G A 5-Bromo-2-chlorobenzoic acid B 5-Bromo-2-chlorobenzoyl chloride A->B SOCl2 or (COCl)2 C 5-Bromo-2-chloro-4'-ethoxybenzophenone B->C Phenetole, AlCl3 D 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene C->D Reduction (e.g., Et3SiH)

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 4-Bromo-1,2-dichlorobenzene, a versatile building block for the synthesis of complex biaryl structures. The resulting 3,4-dichlorobiphenyl derivatives are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[3]

Catalytic Cycle of the Suzuki Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Ar'B(OR)2 + Base) PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BiarylProduct 3,4-Dichlorobiphenyl Derivative (Ar-Ar') RedElim->BiarylProduct ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

A general procedure for the Suzuki coupling of this compound with various arylboronic acids is provided below. This protocol can be adapted and optimized based on the specific reactivity of the coupling partners.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the flask.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dichlorobiphenyl derivative.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110°C, 2-24h) solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Complete purify Purification: - Dry, Filter, Concentrate - Column Chromatography or Recrystallization workup->purify product Isolated 3,4-Dichlorobiphenyl Derivative purify->product end End product->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl halides with arylboronic acids, providing a reference for the expected outcomes with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(II)-N₂O₂ (0.25)Na₂CO₃DMA14024>95 (conversion)[4]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[5]
33,4-dibromo-2,5-dichlorothiophenePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901275
44-BromoanisolePhenylboronic acidPd(OAc)₂ (0.02-0.05)----High
54-Bromoacetophenone4-Methoxyphenylboronic acidPd(II) complex (0.5)KOHH₂O100192[6]
64-Bromoacetophenone4-Chlorophenylboronic acidPd(II) complex (0.5)KOHH₂O100190[6]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the phosphine ligand to a more electron-rich and bulky one (e.g., SPhos, XPhos), or using a stronger base such as Cs₂CO₃. The reaction temperature and time can also be optimized.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring a strictly anaerobic environment and using the appropriate stoichiometry of reactants.

  • Debromination: Reductive debromination of the starting material can occur. Using a less polar solvent or a different palladium source may mitigate this side reaction.

Safety Precautions

  • Palladium catalysts and some phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used with appropriate safety measures.

  • Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki coupling of this compound for the synthesis of a wide range of valuable 3,4-dichlorobiphenyl derivatives.

References

Application Notes and Protocols: 4-Bromo-1,2-dichlorobenzene in the Synthesis of N-arylated Sultams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylated sultams are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a substituted aryl moiety, such as the 3,4-dichlorophenyl group derived from 4-bromo-1,2-dichlorobenzene, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sultam derivatives. This document provides detailed application notes and experimental protocols for the synthesis of N-arylated sultams using this compound as a key reagent, focusing on two of the most prevalent and effective methods: Copper-Catalyzed N-Arylation (Ullmann Condensation) and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination).

The sulfonamide functional group is a crucial pharmacophore, and its cyclic analogues, sultams, have garnered considerable attention in medicinal chemistry.[3][4] The synthesis of N-arylated sultams is a key strategy in the development of novel therapeutic agents.[5]

Reaction Mechanisms and Workflows

The synthesis of N-(3,4-dichlorophenyl)sultams from this compound and a sultam can be achieved through two primary catalytic pathways.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst.[6] The reaction generally requires elevated temperatures. The proposed mechanism involves the coordination of the sultam to a Cu(I) species, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylated product.[7]

Ullmann Condensation Workflow sultam Sultam reaction_mixture Reaction Mixture sultam->reaction_mixture aryl_halide This compound aryl_halide->reaction_mixture cu_catalyst Cu(I) Catalyst (e.g., CuI) cu_catalyst->reaction_mixture base Base (e.g., K2CO3, Cs2CO3) base->reaction_mixture solvent Solvent (e.g., DMF, Toluene) solvent->reaction_mixture heating Heating (e.g., 110-140°C) reaction_mixture->heating workup Workup & Purification heating->workup product N-(3,4-dichlorophenyl)sultam workup->product

Caption: Workflow for Ullmann Condensation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a more recent and often more versatile method for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand.[8] This reaction generally proceeds under milder conditions compared to the Ullmann condensation. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the sultam, deprotonation by a base, and reductive elimination.[8]

Buchwald-Hartwig Amination Workflow sultam Sultam reaction_mixture Reaction Mixture sultam->reaction_mixture aryl_halide This compound aryl_halide->reaction_mixture pd_catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) pd_catalyst->reaction_mixture ligand Ligand (e.g., Xantphos, BINAP) ligand->reaction_mixture base Base (e.g., Cs2CO3, K3PO4) base->reaction_mixture solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_mixture heating Heating (e.g., 80-110°C) reaction_mixture->heating workup Workup & Purification heating->workup product N-(3,4-dichlorophenyl)sultam workup->product

References

Application Notes and Protocols: Directed ortho-Metalation of Dichlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the directed ortho-metalation (DoM) of dichlorobenzene derivatives. This powerful technique allows for the regioselective functionalization of the aromatic ring, paving the way for the synthesis of complex, polysubstituted aromatic compounds that are valuable intermediates in drug discovery and development.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1][2] The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[1][3] The DMG, which contains a heteroatom, coordinates to the lithium cation, thereby increasing the acidity of the ortho-protons and directing the deprotonation to that specific site.[2][3] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.[1][4]

Chlorine atoms can act as moderate directing groups in DoM, facilitating the selective functionalization of dichlorobenzenes. However, the presence of two chlorine atoms on the benzene ring presents unique challenges and opportunities in terms of regioselectivity. The choice of the organolithium base, solvent, and reaction conditions is crucial for achieving the desired outcome.[3][5]

Regioselectivity in the DoM of Dichlorobenzene Isomers

The position of the two chlorine atoms on the benzene ring significantly influences the regioselectivity of the directed ortho-metalation.

  • 1,2-Dichlorobenzene: Metalation is expected to occur at the C3 position, which is ortho to one of the chlorine atoms and avoids the steric hindrance between the two chlorines.

  • 1,3-Dichlorobenzene: The most acidic proton is at the C2 position, between the two chlorine atoms, making it the primary site of metalation.[3] This is due to the additive electron-withdrawing inductive effect of the two chlorine atoms.

  • 1,4-Dichlorobenzene: All four protons are equivalent, so metalation can occur at any of the positions ortho to a chlorine atom.

For dichlorobenzenes bearing an additional, stronger directing group, such as an amide, the site of metalation will be primarily determined by the more powerful DMG.[3]

Experimental Protocols

The following are generalized protocols for the directed ortho-metalation of dichlorobenzene derivatives. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for Directed ortho-Metalation

A solution of the dichlorobenzene derivative in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C). To this solution, an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) is added dropwise. The reaction mixture is stirred at low temperature for a specified time to allow for the formation of the aryllithium intermediate. The electrophile is then added, and the reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, dried, and purified.

dot

experimental_workflow General Experimental Workflow for DoM cluster_setup Reaction Setup cluster_reaction Metalation and Quenching cluster_workup Workup and Purification setup Dissolve dichlorobenzene derivative in anhydrous solvent under inert gas cool Cool reaction mixture to -78 °C setup->cool add_base Add organolithium base dropwise cool->add_base stir Stir for 1-2 hours at -78 °C add_base->stir add_electrophile Add electrophile stir->add_electrophile warm Allow to warm to room temperature add_electrophile->warm quench Quench with saturated NH4Cl (aq) warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by chromatography or crystallization dry->purify

Caption: General experimental workflow for Directed ortho-Metalation.

Protocol: DoM of 1,3-Dichlorobenzamide and Trapping with an Aldehyde

This protocol is adapted from studies on the metalation of 3,5-dichlorobenzamides.

Materials:

  • N,N-Diethyl-3,5-dichlorobenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride

  • Standard workup and purification reagents

Procedure:

  • To a solution of N,N-diethyl-3,5-dichlorobenzamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether at -78 °C under argon, add s-BuLi (1.2 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the aromatic aldehyde (1.2 eq) in anhydrous diethyl ether dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative examples of directed ortho-metalation of dichlorobenzene derivatives with various electrophiles. Please note that yields are highly substrate and reaction condition dependent.

Dichlorobenzene DerivativeBase/AdditiveElectrophileProductYield (%)
N,N-Diethyl-3,5-dichlorobenzamides-BuLi/TMEDABenzaldehyde2,4-Dichloro-6-(hydroxy(phenyl)methyl)-N,N-diethylbenzamideModerate to Good
N-sec-Butyl-3,5-dichlorobenzamides-BuLi/TMEDABenzaldehyde3-(sec-Butyl)-5,7-dichloro-3-hydroxy-2-phenylisoindolin-1-oneNot Reported
1,3-Dichlorobenzenen-BuLi/TMEDACO₂2,4-Dichlorobenzoic acid~70-80%
1,2-DichlorobenzeneLDA(CH₃)₂NCHO (DMF)2,3-Dichlorobenzaldehyde~60-70%
1,4-Dichlorobenzenen-BuLi/KOt-Bu(CH₃)₃SiCl1,4-Dichloro-2-(trimethylsilyl)benzene~85-95%

Applications in Drug Development

The functionalized dichlorobenzene derivatives synthesized via DoM are valuable building blocks for active pharmaceutical ingredients (APIs). The introduction of specific functional groups at defined positions on the dichlorobenzene scaffold allows for the fine-tuning of a molecule's pharmacological properties.

A notable example is the use of 2,3-dichlorophenyl derivatives in the synthesis of the antiepileptic drug Lamotrigine . The 2,3-dichlorobenzoyl cyanide intermediate is a key precursor to Lamotrigine. While the industrial synthesis may not exclusively use DoM, the regioselective introduction of a cyano group ortho to a chlorine atom on a dichlorobenzene ring is a transformation well-suited for DoM methodologies.

dot

lamotrigine_synthesis Conceptual DoM Approach to a Lamotrigine Precursor DCB 1,2-Dichlorobenzene DoM Directed ortho-Metalation (e.g., LDA, -78 °C) DCB->DoM Quench Electrophilic Quench (e.g., with a cyanating agent) DoM->Quench Intermediate 2,3-Dichlorobenzonitrile Quench->Intermediate FurtherSteps Further Synthetic Steps Intermediate->FurtherSteps Lamotrigine Lamotrigine FurtherSteps->Lamotrigine

Caption: Conceptual pathway to a Lamotrigine precursor via DoM.

Conclusion

Directed ortho-metalation of dichlorobenzene derivatives provides a powerful and regioselective method for the synthesis of polysubstituted aromatic compounds. Careful selection of the directing group, base, and reaction conditions allows for precise control over the functionalization of the dichlorobenzene ring. The resulting products are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. These application notes provide a foundation for researchers to explore and utilize this versatile synthetic strategy in their own work.

References

Applications of 4-Bromo-1,2-dichlorobenzene and its Analogs in Agrochemical Synthesis: A Focus on the Insecticide Profenofos

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-1,2-dichlorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of various high-value products, including those in the agrochemical sector.[1] Its utility in this field is primarily attributed to the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization. Specifically, the carbon-bromine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions compared to the more stable carbon-chlorine bonds.[1] This chemical behavior enables its use as a building block for complex molecules, including pesticides. While direct, large-scale applications of this compound in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural isomer and related compounds are pivotal in the production of key active ingredients.

This document will focus on the synthesis of the organophosphate insecticide, Profenofos, as a prime example of an agrochemical that utilizes a closely related 4-bromo-2-chlorophenyl moiety. We will detail the synthesis of the key intermediate, 4-bromo-2-chlorophenol, and its subsequent conversion to Profenofos, providing detailed experimental protocols and insights into its mode of action.

Profenofos: A Broad-Spectrum Insecticide

Profenofos, with the chemical name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a non-systemic insecticide and acaricide with contact and stomach action.[2][3] It is effective against a wide range of chewing and sucking pests, including aphids, cotton bollworms, and mites, and is used on crops such as cotton, maize, potato, soybean, and vegetables.[1][2]

Physicochemical Properties of Profenofos
PropertyValue
Chemical Formula C₁₁H₁₅BrClO₃PS
Molar Mass 373.63 g/mol
Appearance Pale yellow to amber liquid
Odor Garlic-like

Synthetic Pathway to Profenofos

The synthesis of Profenofos involves a multi-step process, with the formation of the key intermediate, 4-bromo-2-chlorophenol, being a critical stage.

Synthesis_Pathway 2-Chlorophenol 2-Chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 2-Chlorophenol->4-Bromo-2-chlorophenol Bromination Bromine Bromine Bromine->4-Bromo-2-chlorophenol O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate O,O-diethyl-O-(2-chloro-4-bromophenyl) -phosphorothioate 4-Bromo-2-chlorophenol->O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate Reaction with NaOH O,O-diethylthiophosphoryl_chloride O,O-diethyl- thiophosphoryl chloride O,O-diethylthiophosphoryl_chloride->O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate Amine_Salt_Intermediate Amine Salt Intermediate O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate->Amine_Salt_Intermediate Dealkylation Trimethylamine Trimethylamine Trimethylamine->Amine_Salt_Intermediate Profenofos Profenofos Amine_Salt_Intermediate->Profenofos Alkylation n-Propyl_bromide n-Propyl bromide n-Propyl_bromide->Profenofos

Caption: Synthetic pathway of Profenofos from 2-Chlorophenol.

Experimental Protocols

1. Synthesis of 4-Bromo-2-chlorophenol

This protocol is based on the bromination of 2-chlorophenol.[4]

  • Materials:

    • 2-Chlorophenol

    • Chlorobenzene (solvent)

    • Triethylamine hydrochloride (catalyst)

    • Bromine

  • Procedure:

    • Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene in a suitable reaction vessel.

    • Add 12 g of triethylamine hydrochloride to the mixture.

    • Cool the reaction mixture to 5°C.

    • Slowly add 320.0 g (2 moles) of bromine to the mixture over a period of 3 hours, maintaining the temperature between 5°C and 8°C.

    • After the addition of bromine is complete, allow the reaction mixture to warm to approximately 15°C and stir for an additional hour.

    • Remove the solvent (chlorobenzene) by distillation under reduced pressure (70°C at 15-20 torr).

  • Expected Yield: Approximately 411.2 g (99.1% of theoretical yield) of 4-bromo-2-chlorophenol.[4] The product may contain a small percentage of the 6-bromo-2-chlorophenol isomer.[4] Further purification can be achieved by repeated recrystallization.[5][6]

2. Synthesis of Profenofos from 4-Bromo-2-chlorophenol

This protocol outlines the subsequent steps to synthesize Profenofos.[5]

  • Step 1: Synthesis of O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate

    • Materials:

      • 4-Bromo-2-chlorophenol (from the previous step)

      • Sodium hydroxide

      • O,O-diethylthiophosphoryl chloride

    • Procedure:

      • React the purified 4-bromo-2-chlorophenol with sodium hydroxide and O,O-diethylthiophosphoryl chloride.

      • The molar ratio of the brominated product to sodium hydroxide to O,O-diethylthiophosphoryl chloride should be approximately 1:(1-2):(1-2).[5]

      • Maintain the reaction temperature between 30-60°C for 20-25 hours.[5]

  • Step 2: Dealkylation to form the Amine Salt Intermediate

    • Materials:

      • O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate

      • Trimethylamine

    • Procedure:

      • React the product from the previous step with trimethylamine under reflux conditions.

      • The molar ratio of the phosphorothioate to trimethylamine should be approximately 1:(1-4).[5]

      • Maintain the reflux temperature between 50-80°C for 6-10 hours.[5]

      • After the reaction, remove excess trimethylamine by dehydration and evaporation.

  • Step 3: Alkylation to form Profenofos

    • Materials:

      • Amine salt intermediate

      • n-Propyl bromide

      • Dimethylformamide (DMF) - catalyst

    • Procedure:

      • Add n-propyl bromide and a catalytic amount of DMF to the amine salt intermediate.

      • The molar ratio of the amine salt to n-propyl bromide to DMF should be approximately 1:(2-5):0.005.[5]

      • Maintain the reaction temperature between 50-100°C for 4-8 hours.[5]

      • After the reaction is complete, the mixture is layered, washed, and the solvent is removed to yield the Profenofos product.

Mode of Action of Profenofos

Profenofos, like other organophosphate insecticides, acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3]

Mode_of_Action cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (ACh) Neurotransmitter ACh_Receptor Acetylcholine Receptor (Postsynaptic Neuron) Acetylcholine->ACh_Receptor Binds to receptor, initiates nerve impulse Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse AChE Acetylcholinesterase (AChE) Enzyme AChE->Acetylcholine Breaks down ACh, terminates impulse Profenofos Profenofos Profenofos->AChE Inhibits Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: Mode of action of Profenofos as an acetylcholinesterase inhibitor.

Under normal conditions, acetylcholine is released into the synaptic cleft, binds to its receptors on the postsynaptic neuron to transmit a nerve impulse, and is then rapidly broken down by acetylcholinesterase to terminate the signal. Profenofos irreversibly binds to and inhibits acetylcholinesterase.[7] This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of the nerve, which results in paralysis and ultimately the death of the insect.[7][8]

Conclusion

While this compound is a valuable chemical intermediate, its direct application in the synthesis of major agrochemicals is not as prominently documented as that of its structural analogs. The synthesis of the insecticide Profenofos serves as a compelling case study for the application of the closely related 4-bromo-2-chlorophenyl scaffold. The detailed synthetic protocols and an understanding of the mode of action of Profenofos are essential for researchers and professionals in the agrochemical industry. Further research into the efficient conversion of this compound to key intermediates like 4-bromo-2-chlorophenol could open new avenues for its application in the synthesis of this and other vital crop protection agents.

References

The Strategic Role of 4-Bromo-1,2-dichlorobenzene in the Synthesis of Azo Dye Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-1,2-dichlorobenzene is a versatile halogenated aromatic compound that serves as a key starting material in the synthesis of various organic intermediates, particularly in the pharmaceutical, agrochemical, and dye industries. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms on a benzene ring, allows for selective chemical transformations. This application note details the synthesis of a valuable azo dye intermediate, 3,4-dichloroaniline, from this compound, and its subsequent conversion into a vibrant azo dye. The protocols provided herein are intended for researchers, scientists, and professionals in drug development and materials science.

The synthetic strategy leverages the greater reactivity of the carbon-bromine bond over the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of modern organic synthesis, enabling regioselective functionalization.

Key Synthetic Pathway

The overall transformation of this compound into an azo dye involves a three-step process:

  • Amination: Conversion of this compound to 3,4-dichloroaniline. This is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, which is highly efficient for forming carbon-nitrogen bonds.

  • Diazotization: The resulting 3,4-dichloroaniline is treated with nitrous acid to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as 2-naphthol, to produce the final azo dye.

Dye_Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling start This compound step1 Buchwald-Hartwig Amination (Ammonia Equivalent) start->step1 intermediate1 3,4-dichloroaniline step1->intermediate1 step2 Diazotization (NaNO2, HCl) intermediate1->step2 intermediate2 3,4-dichlorobenzenediazonium chloride step2->intermediate2 step3 Azo Coupling intermediate2->step3 coupling_agent 2-Naphthol coupling_agent->step3 product Azo Dye step3->product

Figure 1: Workflow for Azo Dye Synthesis.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions should be followed.

Protocol 1: Synthesis of 3,4-dichloroaniline via Buchwald-Hartwig Amination

This protocol utilizes an ammonia equivalent, benzophenone imine, followed by acidic hydrolysis to yield the primary amine.

Reaction Scheme:

Reagents and Equipment:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (2 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1 equivalent) and benzophenone imine (1.2 equivalents).

  • Add anhydrous toluene and stir the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude imine is then hydrolyzed by stirring with 2 M HCl in THF at room temperature for 2-4 hours.

  • Basify the reaction mixture with aqueous sodium hydroxide and extract the product with ethyl acetate.

  • The organic layer is dried and concentrated to yield 3,4-dichloroaniline, which can be further purified by column chromatography or recrystallization.

Quantitative Data (Expected):

ParameterValue
Yield75-85%
Purity (by GC)>98%
Melting Point71-73 °C

Protocol 2: Synthesis of an Azo Dye from 3,4-dichloroaniline

This protocol describes the diazotization of 3,4-dichloroaniline and subsequent coupling with 2-naphthol.

Reaction Scheme:

Reagents and Equipment:

  • 3,4-dichloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Beakers

  • Stirring rod

Procedure:

Part A: Diazotization

  • Dissolve 3,4-dichloroaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with constant stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and dry it in a desiccator.

Quantitative Data (Expected):

ParameterValue
Yield>90%
AppearanceBrightly colored solid

Logical Relationship of Synthetic Steps

The synthesis is a sequential process where the product of one step is the reactant for the next. The initial amination is crucial as it introduces the amino group necessary for the subsequent diazotization.

G A 4-Bromo-1,2- dichlorobenzene B Amination A->B C 3,4-dichloroaniline B->C D Diazotization C->D E Diazonium Salt D->E F Azo Coupling E->F G Azo Dye F->G

Figure 2: Sequential Synthesis Pathway.

This compound is a valuable precursor for the synthesis of azo dye intermediates. The protocols outlined provide a reliable and efficient pathway to produce 3,4-dichloroaniline and a subsequent azo dye. The selective reactivity of the C-Br bond in the presence of C-Cl bonds under palladium catalysis is a key feature of this synthetic route, offering a high degree of control and good yields. These application notes serve as a practical guide for researchers and professionals in the field of organic synthesis and material science.

The Strategic Utility of 4-Bromo-1,2-dichlorobenzene in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-1,2-dichlorobenzene is a versatile and highly valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the differential reactivity of its halogen substituents, enabling chemists to perform selective and sequential functionalization. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds. This inherent reactivity difference allows for the precise introduction of various substituents at the 4-position, while leaving the 1- and 2-chloro groups intact for subsequent transformations or as integral structural elements of the final molecule. This strategic advantage makes this compound an indispensable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Key Applications and Synthetic Strategies

The primary application of this compound lies in its role as a scaffold for the regioselective introduction of carbon-carbon and carbon-nitrogen bonds. The ability to selectively functionalize the C-Br bond is a critical feature in multi-step syntheses where precise control over the sequence of bond formation is paramount.[1]

Strategic Advantages:

  • Regioselectivity: The higher reactivity of the C-Br bond allows for selective coupling reactions at the 4-position.[1]

  • Orthogonal Reactivity: The remaining C-Cl bonds can be targeted in subsequent reaction steps under different catalytic conditions, providing a pathway for the synthesis of polysubstituted aromatic compounds.

  • Structural Integrity: The dichlorinated benzene ring provides a stable core that can be further elaborated, influencing the electronic and steric properties of the final molecule.

A prime example of its application in pharmaceutical synthesis is its use as an intermediate in the preparation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.

Experimental Protocols

The following sections provide detailed, generalized protocols for the three major cross-coupling reactions utilizing this compound. Researchers should note that reaction conditions may require optimization based on the specific coupling partners and desired product.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Dichlorobenzenes

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an aryl halide. In this context, this compound is coupled with a variety of boronic acids or their esters.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 R-B(OH)2 reactant2->catalyst product 4-Aryl-1,2-dichlorobenzene catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5-10 mL).

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2-dichlorobenzene.

Quantitative Data for Representative Suzuki-Miyaura Couplings:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2260[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-22-[2]
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-22-[2]

Note: Yields can vary significantly based on the specific boronic acid and reaction optimization.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Dichlorobenzenes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst, Base reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product 1,2-Dichloro-4-(alkynyl)benzene catalyst->product Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product N-(3,4-Dichlorophenyl)-R¹R²-amine catalyst->product Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L₂) OA->PdII TM Transmetalation (R-B(OH)₂ + Base) PdII->TM [R-B(OH)₃]⁻ PdII_R Ar-Pd(II)-R(L₂) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII_Br Ar-Pd(II)-Br(L₂) OA->PdII_Br TM_Pd Transmetalation PdII_Br->TM_Pd PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) TM_Pd->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Product Ar-C≡CR RE->Product Alkyne R-C≡CH Cu_Alkyne Cu(I)-C≡CR Alkyne->Cu_Alkyne Cu(I)X, Base CuI Cu(I)X Cu_Alkyne->TM_Pd to Pd cycle Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII_Br Ar-Pd(II)-Br(L₂) OA->PdII_Br Amine_Coord Amine Coordination PdII_Br->Amine_Coord R¹R²NH PdII_Amine [Ar-Pd(II)(NHR¹R²)-Br(L)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR¹R²(L) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add this compound, Coupling Partner, Catalyst, Ligand, and Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Cool, Dilute, and Perform Aqueous Wash Reaction->Workup Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification Product Characterize Final Product (NMR, MS, etc.) Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Bromo-1,2-dichlorobenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this specific transformation.

I. Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.

Problem 1: Low or No Product Yield

Low or no yield of the desired coupled product is one of the most frequent challenges. The following sections break down potential causes and solutions.

Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: When facing low or no product formation, a systematic evaluation of the reaction components and conditions is crucial. Key areas to troubleshoot include:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation or insufficient activity is a common culprit.

    • Troubleshooting Steps:

      • Use a fresh catalyst: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture. Ensure your catalyst is from a fresh batch or has been stored under an inert atmosphere.

      • Select an appropriate precatalyst: For aryl chlorides, which are generally less reactive than aryl bromides, more robust catalyst systems are often required. Consider using pre-formed palladium complexes with bulky, electron-rich phosphine ligands.

      • Increase catalyst loading: While aiming for low catalyst loading is economically desirable, for a challenging substrate like this compound, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can significantly improve yields.

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Troubleshooting Steps:

      • Choose a suitable ligand: For the coupling of an aryl bromide in the presence of less reactive aryl chlorides, ligands that promote the oxidative addition of the C-Br bond are preferred. Bulky, electron-rich phosphine ligands are generally effective.

      • Optimize the palladium-to-ligand ratio: The ratio of palladium to ligand can influence the catalytic activity. A 1:1 or 1:2 ratio is a good starting point, but optimization may be necessary.

  • Base and Solvent Compatibility: The choice of base and solvent system is critical for the transmetalation step and overall reaction rate.

    • Troubleshooting Steps:

      • Select an effective base: The base activates the boronic acid for transmetalation. A range of bases can be screened, from milder carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger phosphates (e.g., K₃PO₄) or hydroxides. The choice of base can be solvent-dependent.

      • Ensure proper solvent selection: The solvent must solubilize the reactants and be compatible with the chosen base. Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used. The water content can significantly impact the reaction rate.

  • Reaction Conditions: Temperature and reaction time are key parameters to optimize.

    • Troubleshooting Steps:

      • Increase the reaction temperature: The C-Br bond in this compound is relatively unreactive. Increasing the temperature can provide the necessary activation energy.

      • Extend the reaction time: Monitor the reaction progress by TLC or GC/LC-MS to determine if a longer reaction time is needed for completion.

Q2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to Pd(0).

    • Solutions:

      • Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst to remove dissolved oxygen.

      • Use a Pd(0) source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling.

      • Control the stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can be optimal, but a large excess may favor homocoupling.

  • Dehalogenation (Protodebromination): This results in the replacement of the bromine atom with a hydrogen atom, leading to 1,2-dichlorobenzene.

    • Cause: This can occur through various pathways, including the presence of water or other proton sources in the reaction mixture.

    • Solutions:

      • Use anhydrous conditions if necessary: While some water is often beneficial, excessive water can lead to dehalogenation. Experiment with anhydrous solvents or a reduced amount of water.

      • Choose the base carefully: Some bases can promote dehalogenation more than others.

  • Reaction at the Chloro Positions: While the C-Br bond is significantly more reactive, under harsh conditions, coupling at the C-Cl positions can occur, leading to a mixture of products.

    • Cause: High temperatures and highly active catalysts designed for aryl chlorides can lead to loss of selectivity.

    • Solutions:

      • Control the temperature: Use the lowest temperature that allows for efficient reaction at the C-Br bond.

      • Select a catalyst with appropriate reactivity: Avoid overly reactive catalysts that are known to activate C-Cl bonds if mono-arylation at the bromine position is desired.

Problem 2: Poor Selectivity

Achieving selective mono-arylation at the bromine position is a key challenge with this compound.

Q3: How can I improve the selectivity for the reaction at the C-Br bond over the C-Cl bonds?

A3: The inherent difference in reactivity between the C-Br and C-Cl bonds is the primary driver of selectivity. However, this can be further enhanced by careful optimization of the reaction conditions.

  • Catalyst and Ligand Choice:

    • Recommendation: Use a palladium catalyst and ligand system that is known to be effective for aryl bromides but less so for aryl chlorides under the chosen conditions. Traditional catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands are good starting points.

  • Temperature Control:

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish. Higher temperatures are more likely to activate the C-Cl bonds.

  • Reaction Time:

    • Recommendation: Monitor the reaction closely. Prolonged reaction times after the consumption of the starting material can lead to side reactions at the chloro positions.

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogens in this compound in a Suzuki coupling reaction?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. Therefore, in this compound, the C-Br bond is significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the bromine position under appropriate conditions.

Q2: Which palladium catalysts and ligands are recommended for the selective Suzuki coupling of this compound?

A2: For selective coupling at the C-Br bond, a good starting point is to use catalyst systems that are effective for aryl bromides but less reactive towards aryl chlorides at moderate temperatures. Some commonly used systems include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄

  • Ligands: Triphenylphosphine (PPh₃), or more electron-rich and bulky monophosphine ligands. For more challenging couplings, Buchwald or cataCXium® ligands could be explored, but care must be taken to avoid over-reactivity that could lead to C-Cl bond activation.

Q3: What are the recommended bases and solvents for this reaction?

A3: The choice of base and solvent is crucial and often interdependent.

  • Bases: A range of bases can be effective, and screening may be necessary. Common choices include:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Solvents: A mixture of an organic solvent and water is typically used.

    • 1,4-Dioxane/water

    • Toluene/water

    • Tetrahydrofuran (THF)/water

    • N,N-Dimethylformamide (DMF)/water

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting material (this compound) and the formation of the desired product and any side products.

III. Data Presentation

The following tables summarize typical reaction conditions and their impact on the yield of the Suzuki coupling of this compound with phenylboronic acid. Please note that these are representative examples, and optimization is often required for specific applications.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012Moderate
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O908Good
Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)THF/H₂O8016Good

Table 2: Effect of Base and Solvent on Yield

Catalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/PPh₃K₂CO₃ (2)Toluene/H₂O10012Moderate
Pd(OAc)₂/PPh₃K₃PO₄ (2)Dioxane/H₂O10012Good
Pd(OAc)₂/PPh₃Cs₂CO₃ (2)THF/H₂O10012Good

IV. Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture (previously degassed by sparging with an inert gas for 30 minutes).

  • In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-formed complex) and add them to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst start->catalyst ligand Evaluate Ligand catalyst->ligand If catalyst is active sub_catalyst1 Use fresh catalyst catalyst->sub_catalyst1 sub_catalyst2 Increase loading catalyst->sub_catalyst2 base_solvent Assess Base/Solvent ligand->base_solvent If ligand is appropriate sub_ligand1 Screen different ligands ligand->sub_ligand1 conditions Optimize Conditions base_solvent->conditions If base/solvent are compatible sub_base_solvent1 Screen bases (K2CO3, K3PO4) base_solvent->sub_base_solvent1 sub_base_solvent2 Vary water content base_solvent->sub_base_solvent2 solution Improved Yield conditions->solution Successful Optimization sub_conditions1 Increase temperature conditions->sub_conditions1 sub_conditions2 Extend reaction time conditions->sub_conditions2

Caption: Troubleshooting workflow for addressing low product yield.

Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd Base reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Purification of 4-Bromo-1,2-dichlorobenzene by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-bromo-1,2-dichlorobenzene by distillation. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data presented for ease of use.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for a successful distillation. The following table summarizes its key characteristics.

PropertyValue
Molecular FormulaC₆H₃BrCl₂
Molecular Weight225.90 g/mol [1]
Boiling Point237 °C (at 760 mmHg)[2]
140 - 142 °C (at 30 mmHg)[3][4]
124 °C (at 33 mmHg)
124 °C (at 44 hPa)[5]
Melting Point23 - 25 °C[1][3][5]
Density1.761 g/mL at 25 °C[1][2]
AppearanceWhite to off-white crystalline solid or liquid[5][6]
Flash Point87 °C (closed cup)[1]

Experimental Protocol: Vacuum Distillation of this compound

Due to its high boiling point at atmospheric pressure, vacuum distillation is the recommended method for purifying this compound to prevent potential decomposition.[7][8][9]

Materials and Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Distillation head with a condenser

  • Receiving flask

  • Vacuum pump

  • Cold trap

  • Thermometer

  • Stir bar or boiling chips

  • Glass wool for insulation

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude this compound and a magnetic stir bar or a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the distillation apparatus as shown in the diagram below. Lightly grease all ground-glass joints to ensure a good seal.

    • Place the thermometer bulb so that the top is level with the side arm of the distillation head.

    • Insulate the distillation head and neck with glass wool to minimize heat loss.

  • Evacuation:

    • Connect the vacuum pump to the apparatus through a cold trap.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should gradually decrease.

  • Distillation:

    • Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the vapor phase rises to the thermometer.

    • The temperature should remain constant as the pure compound distills. Record this temperature and the pressure.

    • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool under vacuum.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water and disassemble the apparatus.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the distillation of this compound.

Question: The pressure in the system is not getting low enough. What should I do?

Answer:

  • Check for leaks: Ensure all joints are properly sealed. Re-grease the joints if necessary. Inspect the tubing for any cracks or loose connections.

  • Pump performance: Verify that the vacuum pump is functioning correctly and the pump oil is clean.

  • Cold trap: Ensure the cold trap is sufficiently cold (using a dry ice/acetone or liquid nitrogen slush) to trap volatile impurities that could affect the pump's performance.

Question: The liquid is bumping violently instead of boiling smoothly. How can I prevent this?

Answer:

  • Stirring: Ensure the magnetic stirrer is on and rotating at a sufficient speed to agitate the liquid.

  • Boiling chips: If you are not using a stirrer, make sure you have added fresh, appropriately sized boiling chips to the flask before starting the distillation. Never add boiling chips to a hot liquid.

  • Heating rate: Reduce the heating rate. Bumping can occur if the liquid is heated too quickly.

Question: The distillation rate is very slow, or nothing is distilling over. What is the problem?

Answer:

  • Insufficient heating: The temperature of the heating mantle may be too low. Gradually increase the temperature.

  • Pressure is too high: A higher pressure will require a higher temperature for the compound to boil. Check your vacuum level.

  • Condenser is too efficient: If the condenser is too cold, it may be causing the vapor to condense and fall back into the distillation flask before reaching the receiving flask. You can try reducing the flow rate of the cooling water.

  • Insulation: Ensure the distillation head is well-insulated to prevent premature condensation.

Question: The distillate is discolored. What does this indicate?

Answer:

  • Decomposition: The distillation temperature may be too high, causing the compound to decompose. Try distilling at a lower pressure, which will lower the boiling point.

  • Contamination: The starting material may contain impurities that are co-distilling with the product. A fractional distillation setup may be necessary for better separation.

Question: The compound solidified in the condenser or receiving flask. How can I resolve this?

Answer:

  • Melting point: this compound has a melting point of 23-25 °C.[1][3][5] If the cooling water is too cold or the ambient temperature is low, the distillate can solidify.

  • Solution: You can gently warm the condenser and receiving flask with a heat gun to melt the solidified product and allow it to flow into the collection flask. In some cases, stopping the flow of cooling water to the condenser may be sufficient.

TroubleshootingWorkflow start Distillation Problem Observed check_pressure Pressure Too High? start->check_pressure check_leaks Check for Leaks (Joints, Tubing) check_pressure->check_leaks Yes check_boiling Bumping/Uneven Boiling? check_pressure->check_boiling No check_pump Check Pump Performance & Oil check_leaks->check_pump check_pump->check_boiling check_stirring Ensure Adequate Stirring or Fresh Boiling Chips check_boiling->check_stirring Yes check_rate Slow/No Distillation? check_boiling->check_rate No reduce_heating Reduce Heating Rate check_stirring->reduce_heating reduce_heating->check_rate increase_heat Increase Heating check_rate->increase_heat Yes check_discoloration Discolored Distillate? check_rate->check_discoloration No check_insulation Improve Insulation increase_heat->check_insulation check_insulation->check_discoloration lower_pressure Lower Distillation Pressure check_discoloration->lower_pressure Yes check_solidification Solidification in Condenser/Receiver? check_discoloration->check_solidification No consider_fractional Consider Fractional Distillation lower_pressure->consider_fractional consider_fractional->check_solidification warm_glassware Gently Warm Glassware check_solidification->warm_glassware Yes end Problem Resolved check_solidification->end No adjust_cooling Adjust Condenser Cooling warm_glassware->adjust_cooling adjust_cooling->end

Caption: Troubleshooting workflow for the distillation of this compound.

References

Side product formation in the synthesis of 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Bromo-1,2-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Electrophilic Aromatic Bromination: This method involves the direct bromination of 1,2-dichlorobenzene using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The two chlorine atoms on the benzene ring direct the incoming bromine to the para position, making this compound the major product.[1]

  • Sandmeyer Reaction: This route starts from 3,4-dichloroaniline. The amino group is first converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid. The diazonium salt is then treated with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom.[2]

Q2: What are the most common side products for each synthetic route?

A2: The side product profile depends on the chosen synthetic route:

  • Electrophilic Bromination: The primary side products are other isomers of bromodichlorobenzene, such as 3-Bromo-1,2-dichlorobenzene and to a lesser extent, dibrominated products if the reaction conditions are not carefully controlled. The formation of these isomers is due to the ortho- and para-directing effects of the chlorine substituents.[1]

  • Sandmeyer Reaction: Common side products include phenols (from the reaction of the diazonium salt with water), biaryl compounds (from the coupling of aryl radicals), and potentially chloro-de-diazotization products if the halide source is not exclusively bromide.[2][3] Tar-like substances can also form due to the decomposition of the diazonium salt.

Q3: How can I purify the final product?

A3: Purification of this compound from the reaction mixture can be achieved through several methods:

  • Distillation: Fractional distillation under reduced pressure is an effective method for separating the desired product from isomers and other byproducts with different boiling points.

  • Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture) can effectively separate the isomers.[4]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be used for purification.

Troubleshooting Guides

Electrophilic Aromatic Bromination of 1,2-dichlorobenzene
Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Inactive catalyst (e.g., moisture contamination).- Insufficient reaction time or temperature.- Loss of bromine due to evaporation.- Use anhydrous Lewis acid catalyst and protect the reaction from moisture.- Monitor the reaction by TLC or GC to determine the optimal reaction time and consider gentle heating if necessary.- Perform the reaction in a well-sealed apparatus with a reflux condenser.
Poor Regioselectivity (High Isomer Content) - Reaction temperature is too high, leading to less selective bromination.- Incorrect catalyst or solvent.- Maintain a low reaction temperature (e.g., 0-25 °C) to favor the formation of the thermodynamically more stable para-isomer.- Ensure the use of an appropriate Lewis acid catalyst like FeBr₃.
Formation of Dibrominated Products - Excess bromine used.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess of bromine.- Monitor the reaction progress closely and stop it once the starting material is consumed.
Sandmeyer Reaction of 3,4-dichloroaniline
Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete diazotization.- Decomposition of the diazonium salt before the addition of CuBr.- Inactive CuBr.- Ensure complete dissolution of the aniline in the acid before adding NaNO₂.- Keep the diazotization reaction temperature strictly between 0-5 °C.- Use freshly prepared or high-quality CuBr.
Formation of Phenolic Byproducts - The diazonium salt solution was allowed to warm up.- Presence of excess water.- Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction.- Use concentrated acids to minimize the amount of water.
Formation of Tar-like Substances - Decomposition of the diazonium salt due to elevated temperatures or exposure to light.- Presence of impurities in the starting materials.- Keep the reaction vessel shielded from light and maintain strict temperature control.- Use purified 3,4-dichloroaniline.
Inconsistent Results - Purity and source of reagents (NaNO₂, CuBr).- Rate of addition of reagents.- Use high-purity reagents from a reliable source.- Add the sodium nitrite solution slowly to the aniline solution and the diazonium salt solution slowly to the CuBr solution to control the reaction rate and temperature.

Side Product Formation Summary

The following table summarizes the expected major and minor side products for each synthetic route. The exact percentages can vary depending on the specific reaction conditions.

Synthetic Route Major Side Product(s) Minor Side Product(s) Typical Yield of Main Product
Electrophilic Bromination 3-Bromo-1,2-dichlorobenzeneDibromo-1,2-dichlorobenzenes70-85%
Sandmeyer Reaction 3,4-Dichlorophenol, 3,3',4,4'-Tetrachlorobiphenyl1,2,3-Trichlorobenzene60-75%

Experimental Protocols

Electrophilic Aromatic Bromination of 1,2-dichlorobenzene

Materials:

  • 1,2-Dichlorobenzene

  • Iron(III) bromide (FeBr₃), anhydrous

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bisulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 1,2-dichlorobenzene and anhydrous iron(III) bromide (catalytic amount, e.g., 5 mol%).

  • Dissolve the mixture in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane from the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Sandmeyer Reaction of 3,4-dichloroaniline

Materials:

  • 3,4-Dichloroaniline

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Sodium hydroxide solution (10%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3,4-dichloroaniline in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic extracts with 10% sodium hydroxide solution to remove any phenolic byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation under reduced pressure or column chromatography.

Visualizations

Synthesis_Workflow cluster_electrophilic Electrophilic Bromination Route cluster_sandmeyer Sandmeyer Reaction Route start1 1,2-Dichlorobenzene product1 This compound start1->product1 Bromination reagents1 Br₂, FeBr₃ reagents1->product1 side1 Isomeric Byproducts product1->side1 Formation of start2 3,4-Dichloroaniline diazotization Diazotization start2->diazotization diazonium Diazonium Salt diazotization->diazonium Intermediate product2 This compound diazonium->product2 Sandmeyer Reaction reagents2 1. NaNO₂, HBr 2. CuBr reagents2->diazonium side2 Phenols, Biaryls product2->side2 Formation of

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start low_yield Low Yield? start->low_yield impurity Impure Product? low_yield->impurity No check_reagents Check Reagent Purity low_yield->check_reagents Yes success Successful Synthesis impurity->success No distillation Fractional Distillation impurity->distillation Yes check_temp Verify Temperature Control check_reagents->check_temp check_time Optimize Reaction Time check_temp->check_time chromatography Column Chromatography distillation->chromatography recrystallization Recrystallization chromatography->recrystallization

Caption: General troubleshooting workflow for synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of 4-bromo-1,2-dichlorobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the electrophilic aromatic substitution, specifically the bromination of 1,2-dichlorobenzene.[1] This reaction typically uses a catalyst, such as iron powder, to facilitate the introduction of a bromine atom onto the aromatic ring.[2]

Q2: Why is the yield of this compound often low?

Low yields can stem from several factors:

  • Poor Regioselectivity: The two chlorine atoms on the benzene ring are ortho- and para-directing deactivators.[1] This can lead to the formation of multiple, difficult-to-separate isomeric byproducts.

  • Suboptimal Reaction Conditions: Parameters like temperature, reaction time, and catalyst concentration are critical. For instance, higher temperatures can promote the formation of undesired side products.

  • Inadequate Purification: The final product can be lost during purification steps if the chosen method is not optimized to separate the desired isomer from the starting material and other brominated dichlorobenzenes.

Q3: What are the common side products, and how can they be minimized?

The primary side products are other isomers of bromo-1,2-dichlorobenzene. The directing effects of the chlorine atoms can lead to bromination at other positions on the ring. Minimizing these byproducts can be achieved by:

  • Controlling Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically preferred product and reducing the rate of side reactions.[1]

  • Careful Catalyst Selection: The choice and concentration of the Lewis acid catalyst can influence the isomer distribution.

  • Using Milder Brominating Agents: While elemental bromine is common, other reagents like N-Bromosuccinimide (NBS) might offer different selectivity profiles, although they can present their own challenges.[3]

Q4: How can the final product be effectively purified?

A common method for purifying the crude product is multi-stage solution crystallization.[2] This technique leverages differences in solubility between the desired this compound isomer and other byproducts. The crude mixture can be heated to dissolve and then cooled in stages, sometimes with the addition of a seed crystal, to selectively crystallize the target compound.[2]

Q5: Are there safer alternatives to using molecular bromine (Br₂)?

Yes, due to the toxic and corrosive nature of molecular bromine, safer protocols have been developed.[4] One effective approach is the in situ generation of bromine in a continuous flow reactor.[4] This method involves reacting a stable bromide salt (like HBr or KBr) with an oxidant (like NaOCl or H₂O₂) to produce bromine only as needed for the reaction, significantly reducing handling risks and allowing for better control.[4][5]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion of 1,2-dichlorobenzene 1. Inactive or insufficient catalyst. 2. Low reaction temperature or insufficient reaction time. 3. Impure brominating agent.1. Activate the catalyst (e.g., fresh iron filings) and ensure appropriate stoichiometry. 2. Gradually increase reaction time and/or temperature while monitoring for side product formation via TLC or GC. 3. Use a fresh, verified source of bromine or other brominating agent.
Poor Selectivity (Multiple Isomers) 1. High reaction temperature. 2. Incorrect catalyst or catalyst concentration. 3. Highly reactive brominating agent.1. Perform the reaction at a lower temperature (e.g., 0–25 °C) to favor the desired isomer.[1] 2. Experiment with different Lewis acid catalysts (e.g., FeCl₃, I₂) and optimize their concentration. 3. Consider using a milder brominating agent or a continuous flow setup which allows for precise stoichiometric control.[4]
Product Degradation 1. Reaction temperature is too high. 2. Presence of strong oxidizing impurities. 3. Prolonged exposure to acidic conditions.1. Maintain strict temperature control throughout the reaction. 2. Ensure all reagents and solvents are pure. 3. After the reaction is complete, perform a neutralizing wash (e.g., with sodium bicarbonate solution) before workup.
Difficulty in Purification 1. Formation of an inseparable mixture of isomers.[3] 2. Similar boiling points or solubilities of product and impurities.1. Re-optimize reaction conditions to improve selectivity (see above). 2. Employ multi-stage fractional crystallization, potentially using different solvent systems.[2] 3. Consider preparative chromatography if crystallization is ineffective, though this is less scalable.

Experimental Protocols

Protocol 1: Direct Bromination of 1,2-Dichlorobenzene (Batch Method)

This protocol is based on general electrophilic aromatic substitution principles.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), add 1,2-dichlorobenzene and a catalytic amount of iron powder.

  • Reagent Addition: Slowly add an equimolar amount of liquid bromine via the dropping funnel to the stirred solution. Maintain the temperature between 0-5 °C using an ice bath to control the exothermic reaction and improve selectivity.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the starting material is consumed (monitor by GC or TLC). The reaction may take several hours.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a cold, stirred solution of sodium bisulfite to quench any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid via multi-stage crystallization or column chromatography to isolate the this compound isomer.[2]

Protocol 2: Safer Bromination using Continuous Flow

This protocol outlines a safer alternative by generating bromine in situ.[4]

  • System Setup: A typical flow chemistry setup with two inlet pumps, a T-mixer, a reactor coil, and a back-pressure regulator is required.

  • Reagent Streams:

    • Stream A: A solution of 1,2-dichlorobenzene and hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid).

    • Stream B: A solution of an oxidant, such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).

  • Reaction: Pump both streams into the T-mixer, where Br₂ is generated in situ and immediately reacts with the 1,2-dichlorobenzene. The mixture then flows through the reactor coil, with residence time controlled by the flow rate and coil length. The coil can be heated or cooled to optimize the reaction.

  • Quenching: The output from the reactor coil can be directly mixed with a quenching stream (e.g., sodium sulfite solution) in a second T-mixer to neutralize any remaining bromine.

  • Collection & Workup: The quenched reaction mixture is collected. The product is then extracted, washed, and isolated using standard laboratory procedures as described in Protocol 1. This method enhances safety and often improves selectivity and yield due to superior control over reaction parameters.[4]

Visualizations

G start Start: 1,2-Dichlorobenzene + Catalyst (e.g., Fe) reagent Add Brominating Agent (e.g., Br2) slowly at low temperature start->reagent reaction Reaction Monitoring (TLC / GC) reagent->reaction quench Quench excess Br2 (e.g., Na2S2O3 / NaHSO3) reaction->quench If reaction complete extract Aqueous Workup (Wash with NaHCO3, Brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evap Solvent Evaporation dry->evap purify Purification of Crude Product evap->purify cryst Crystallization purify->cryst chrom Chromatography purify->chrom product Final Product: This compound cryst->product chrom->product

References

Technical Support Center: Purification of 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-1,2-dichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude this compound?

A1: The most common isomeric impurity encountered during the synthesis of this compound via bromination of 1,2-dichlorobenzene is 2,3-dichlorobromobenzene .[1] Due to the directing effects of the chlorine atoms on the benzene ring, the incoming bromine atom can substitute at different positions, leading to the formation of this isomer.[2]

Q2: Why is it difficult to separate this compound from its isomeric impurities?

A2: The primary challenge lies in the similar physical properties of the isomers, particularly their boiling points. This compound and its common impurity, 2,3-dichlorobromobenzene, have very close boiling points, making separation by conventional fractional distillation difficult.[1]

Q3: What are the recommended methods for purifying this compound?

A3: The three primary methods for the purification of this compound are:

  • Multi-stage Crystallization: This is a highly effective method that leverages slight differences in the solubility of the isomers.[1]

  • Fractional Vacuum Distillation: While challenging due to close boiling points, this method can be effective with a highly efficient distillation column and under reduced pressure.[3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution for separating positional isomers.[5][6][7]

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound and quantifying isomeric impurities.[8][9] The mass spectrometer can distinguish between the isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.

Purification Troubleshooting Guides

Multi-stage Crystallization

This method exploits differences in solubility between the desired product and its isomeric impurities.

Experimental Protocol: Multi-stage Solution Crystallization [1]

  • Dissolution: Heat the crude this compound mixture. In some processes, the isomeric impurity itself (2,3-dichlorobromobenzene) can act as the solvent, avoiding the need for an external solvent.[1]

  • Seeding and Cooling (Stage 1): Cool the solution to 15-30°C and introduce seed crystals of pure this compound. Continue to cool the solution to -10 to -15°C and hold for 1-2 hours to allow for crystal growth.

  • Solid-Liquid Separation (Stage 1): Separate the crystals from the mother liquor. The crystals will be enriched in this compound.

  • Subsequent Stages: Melt the crystals from the previous stage and repeat the cooling and crystallization process. Typically, 2-3 stages are sufficient to achieve high purity. The mother liquor from later stages can be used as the feed for earlier stages in subsequent batches to improve overall yield.

Troubleshooting Guide: Multi-stage Crystallization

Issue Possible Cause Suggested Solution
Low Yield - Too much solvent used.- Cooling was too rapid, leading to small crystals that are lost during filtration.- The final cooling temperature was not low enough.- If an external solvent was used, reduce the initial volume.- Allow the solution to cool slowly and undisturbed.- Ensure the final cooling temperature is reached and maintained for the specified time.
Poor Purity - Insufficient number of crystallization stages.- Inefficient separation of crystals from the mother liquor.- Increase the number of crystallization stages.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Oiling Out - The solution is supersaturated, and the compound is coming out of solution above its melting point.- Add a small amount of additional solvent before cooling.- Ensure a slow cooling rate.
No Crystals Form - The solution is not sufficiently saturated.- Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add seed crystals.
Fractional Vacuum Distillation

This technique separates compounds based on differences in their boiling points. Due to the close boiling points of the isomers, a highly efficient distillation setup is required.

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux, Raschig rings, or structured packing). Connect the apparatus to a vacuum pump with a pressure gauge.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

  • Distillation: Gradually reduce the pressure to the desired level. Heat the distillation flask slowly and evenly.

  • Fraction Collection: Collect the distillate in fractions based on the vapor temperature at the still head. The initial fractions will be enriched in the lower-boiling impurity, while later fractions will contain the purified this compound.

Troubleshooting Guide: Fractional Vacuum Distillation

Issue Possible Cause Suggested Solution
Poor Separation - Inefficient distillation column.- Distillation rate is too fast.- Unstable vacuum.- Use a longer or more efficient packed column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Check for leaks in the vacuum system and ensure the pump is functioning correctly.
Bumping - Uneven heating.- Insufficient boiling chips or stirring.- Use a heating mantle and ensure even heating.- Add fresh boiling chips or use a magnetic stirrer.
Product Solidifies in Condenser - The cooling water is too cold.- Increase the temperature of the cooling water or reduce its flow rate.
Azeotrope Formation - Presence of impurities that form a constant boiling mixture.- Consider using extractive distillation by adding a solvent that alters the relative volatility of the isomers.[4]
Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from a mixture.

Experimental Protocol: Preparative HPLC

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system. A phenyl-based column (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) column is often effective for separating positional isomers.[6][10] Optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradient) for the best resolution.

  • Scale-Up: Scale the analytical method to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column dimensions.

  • Purification: Inject the crude this compound onto the preparative HPLC system.

  • Fraction Collection: Collect the eluent in fractions as the separated compounds exit the detector.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent, typically by rotary evaporation.

Troubleshooting Guide: Preparative HPLC

Issue Possible Cause Suggested Solution
Poor Resolution - Inappropriate column or mobile phase.- Column overloading.- Re-optimize the separation on an analytical scale. Consider a different stationary phase or mobile phase modifier.- Reduce the injection volume or the concentration of the sample.
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column contamination or degradation.- Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress unwanted interactions.- Use a high-purity, end-capped column.- Flush the column or replace it if it is old.
High Backpressure - Blockage in the system.- Sample precipitation on the column.- Filter the sample before injection.- Check for blockages in the tubing and frits.- Use a mobile phase in which the sample is highly soluble.
Low Recovery - Adsorption of the compound onto the stationary phase.- Inefficient fraction collection.- Modify the mobile phase to reduce strong interactions.- Optimize the fraction collection parameters.

Quantitative Data Summary

The following table summarizes typical performance data for the different purification methods. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Multi-stage Crystallization > 99.5%70-85%- High purity achievable.- Scalable.- Can be time-consuming.- Yield may be lower than other methods.
Fractional Vacuum Distillation 98-99%80-90%- Good for large quantities.- Relatively simple setup.- Requires a highly efficient column.- May not achieve the highest purity.
Preparative HPLC > 99.8%60-80%- Excellent separation power.- Can achieve very high purity.- Lower throughput.- Requires specialized equipment.- Can be costly in terms of solvents.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Analysis Purity Analysis (GC-MS) Crude->Purity_Analysis Crystallization Multi-stage Crystallization Purity_Analysis->Crystallization Choose Method Distillation Fractional Vacuum Distillation Purity_Analysis->Distillation Choose Method HPLC Preparative HPLC Purity_Analysis->HPLC Choose Method Pure_Product Pure this compound (>99.5%) Crystallization->Pure_Product Distillation->Pure_Product HPLC->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingTree decision decision result result start Low Purity after Purification method Which method was used? start->method cryst cryst method->cryst Crystallization dist dist method->dist Distillation hplc hplc method->hplc HPLC cryst_q1 cryst_q1 cryst->cryst_q1 Issue? dist_q1 dist_q1 dist->dist_q1 Issue? hplc_q1 hplc_q1 hplc->hplc_q1 Issue? cryst_a1 Increase number of stages. Ensure efficient solid-liquid separation. cryst_q1->cryst_a1 Incomplete Separation cryst_a2 Use more solvent or slower cooling. cryst_q1->cryst_a2 Oiling Out dist_a1 Use a more efficient column. Reduce distillation rate. dist_q1->dist_a1 Poor Separation dist_a2 Ensure even heating and adequate stirring. dist_q1->dist_a2 Bumping hplc_a1 Re-optimize method on analytical scale. Reduce sample load. hplc_q1->hplc_a1 Poor Resolution hplc_a2 Use mobile phase modifier. Check column health. hplc_q1->hplc_a2 Peak Tailing

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Managing Exothermic Reactions with 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potentially exothermic reactions involving 4-Bromo-1,2-dichlorobenzene. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction.[1] It is also toxic to aquatic life with long-lasting effects. From a reactive hazard perspective, while it is stable under normal conditions, it can participate in highly exothermic reactions, particularly with strong oxidizing agents and in certain catalytic processes.

Q2: Which reactions involving this compound are potentially exothermic?

A2: Cross-coupling reactions, which are common for aryl halides like this compound, can be significantly exothermic. These include, but are not limited to, Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. Grignard reagent formation is also a well-known exothermic process. The heat release in these reactions can be substantial, and if not properly controlled, can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway.

Q3: What is a thermal runaway and why is it dangerous?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to boiling of the solvent, a rapid increase in pressure, and potentially an explosion or fire, causing significant damage to equipment and posing a severe safety risk to personnel.

Q4: How can I assess the exothermic potential of my reaction?

A4: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential. DSC can be used to determine the onset temperature of decomposition of reactants, products, and their mixtures. Reaction calorimetry can measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise, which is the theoretical temperature increase if no heat is removed from the system.

Q5: What are the key parameters to control during an exothermic reaction?

A5: The most critical parameters to control are:

  • Temperature: The reaction temperature should be maintained within a safe operating range, well below the onset temperature of any decomposition or undesirable side reactions.

  • Reagent Addition Rate: For semi-batch processes, the rate of addition of a limiting reagent should be controlled such that the rate of heat generation does not exceed the cooling capacity of the reactor.

  • Stirring: Efficient stirring is vital to ensure uniform temperature throughout the reaction mixture and to prevent the formation of localized hot spots.

  • Concentration: Higher concentrations of reactants can lead to a faster reaction rate and greater heat output.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly rapid temperature increase during reagent addition. 1. Reagent addition rate is too high.2. Inadequate cooling.3. Incorrect reagent concentration.4. Insufficient stirring.1. Immediately stop the reagent addition.2. Increase cooling to the maximum capacity.3. If the temperature continues to rise, consider an emergency quench by adding a cold, inert solvent.4. Review and adjust the reagent addition protocol and ensure the cooling system is functioning correctly.
Localized boiling or fuming in the reactor. 1. Poor mixing leading to hot spots.2. Reagent being added is not dispersing quickly enough.1. Increase the stirring speed.2. Ensure the addition tube is positioned to dispense into a well-agitated region of the reactor.3. Consider diluting the reagent being added.
Reaction does not initiate at the expected temperature, then starts abruptly. Accumulation of unreacted reagent, leading to a large, sudden heat release when the reaction finally starts.1. Stop reagent addition if a significant amount has been added without reaction initiation.2. Carefully and slowly increase the reaction temperature to try and initiate the reaction under controlled conditions.3. For future experiments, consider adding a small amount of a pre-activated catalyst or initiating the reaction at a slightly higher temperature before starting the main reagent feed.
Pressure buildup in the reactor. 1. Reaction temperature exceeding the boiling point of the solvent.2. Gas evolution as a byproduct of the reaction or decomposition.1. Immediately reduce the reaction temperature.2. Ensure the reactor is properly vented through a condenser and/or a pressure relief system.3. If pressure continues to rise, stop the reaction and cool down the reactor.

Quantitative Data for Thermal Hazard Assessment

ParameterSymbolMethod of DeterminationImportance
Heat of ReactionΔHrReaction Calorimetry (RC)Determines the total amount of heat released by the reaction.
Maximum Temperature of Synthesis ReactionMTSRCalculation from RC dataThe highest temperature the reaction mixture would reach in a runaway scenario.
Onset Temperature of DecompositionTDDifferential Scanning Calorimetry (DSC)The temperature at which the material begins to decompose exothermically.
Heat of DecompositionΔHdDifferential Scanning Calorimetry (DSC)The amount of heat released during decomposition.
Time to Maximum Rate under Adiabatic ConditionsTMRadAdiabatic CalorimetryIndicates the time available for corrective action in a cooling failure scenario.

Experimental Protocols

Protocol 1: Thermal Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition for the reaction mixture.

Methodology:

  • Prepare a sample of the complete reaction mixture, including reactants, catalyst, and solvent, in the desired stoichiometric ratios.

  • Seal the sample in a high-pressure DSC pan.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2-5 °C/min) over a temperature range that extends well beyond the intended reaction temperature (e.g., from ambient to 350 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any significant exothermic events, which may indicate decomposition.

Protocol 2: Measuring Heat of Reaction using Reaction Calorimetry (RC)

Objective: To determine the heat of reaction and the rate of heat generation.

Methodology:

  • Set up the reaction calorimeter with the initial reactants and solvent.

  • Establish a stable baseline temperature and heat flow.

  • Add the limiting reagent at a controlled rate, simulating the intended process.

  • Continuously monitor the heat flow from the reactor throughout the addition and for a period afterward to ensure the reaction has gone to completion.

  • Integrate the heat flow data over time to calculate the total heat of reaction.

  • The data can also be used to determine the rate of heat release at different points during the reaction.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning and Assessment cluster_execution Phase 2: Experimental Execution cluster_scaleup Phase 3: Scale-Up A Literature Review & Hazard Identification B Thermal Hazard Assessment (DSC, RC) A->B C Small-Scale Experiment (Controlled Conditions) B->C D Monitor Key Parameters (Temp, Addition Rate) C->D E Data Analysis D->E F Review Thermal Data E->F G Gradual Scale-Up (<3x increments) F->G H Implement Engineering Controls (Cooling, Quench) G->H

Caption: A typical workflow for the safe execution and scale-up of potentially exothermic reactions.

Signaling_Pathway A Increased Temperature B Increased Reaction Rate A->B Arrhenius Law E Controlled Cooling A->E Triggers C Increased Heat Generation B->C Exothermic Nature C->A Positive Feedback D Thermal Runaway C->D F Reduced Temperature E->F F->B Inhibits G Safe Reaction F->G

Caption: The logical relationship between temperature, reaction rate, and heat generation in an exothermic reaction, highlighting the potential for thermal runaway and the role of controlled cooling.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of three common analytical methods for assessing the purity of 4-Bromo-1,2-dichlorobenzene: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The choice of analytical method for purity assessment often depends on a balance of factors including sensitivity, selectivity, speed, and the nature of potential impurities. Below is a summary of the performance of GC-MS, HPLC, and qNMR for the analysis of halogenated aromatic compounds like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other spectroscopic detection.Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.
Linearity (R²) > 0.99> 0.999[1]Not applicable (Direct method)
Limit of Detection (LOD) ~0.1 µg/L (for related volatile organics)[2]< 0.04 µg/mL (for related bromophenols)[1]Dependent on sample concentration and instrument sensitivity.
Limit of Quantitation (LOQ) ~0.4 µg/L (for related volatile organics)[2]< 0.12 µg/mL (for related bromophenols)[1]Dependent on sample concentration and instrument sensitivity.
Precision (RSD) < 10%Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21% (for related bromophenols)[1]High precision, often < 1%
Common Impurities Detected Isomeric and other volatile organic impurities.Isomeric impurities, starting materials, and non-volatile by-products.Any proton-containing impurity.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate replication and adaptation in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile compounds like this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless injection)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or hexane).

  • Vortex the solution to ensure homogeneity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds, including isomers of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve using a standard of the analyte.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject Sample vortex->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify quantify Quantify Purity identify->quantify

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate HPLC Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound is critical for ensuring data quality and product safety in research and development.

  • GC-MS offers excellent sensitivity and is ideal for identifying and quantifying volatile impurities.

  • HPLC provides versatility for a broader range of impurities, including non-volatile compounds and isomers.

  • qNMR stands out as a primary ratio method, offering high precision and accuracy without the need for a specific certified reference material of the analyte itself.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make informed decisions to best suit their analytical needs.

References

Unveiling the Spectroscopic Signature of 4-Bromo-1,2-dichlorobenzene: A Comparative Analysis of 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of organic molecules is paramount. This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-1,2-dichlorobenzene, a key chemical intermediate. Through a comparative approach with its isomers, this document offers valuable insights into the subtle electronic effects influencing chemical shifts and coupling constants, supported by experimental data and protocols.

Comparative Analysis of 1H and 13C NMR Spectral Data

The precise substitution pattern on the benzene ring in dichlorobromobenzene isomers gives rise to distinct NMR spectra. A comparison of the experimentally observed chemical shifts for this compound with its isomers, 1-Bromo-2,4-dichlorobenzene and 2-Bromo-1,4-dichlorobenzene, highlights the influence of substituent positioning on the magnetic environment of the aromatic protons and carbons.

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound 1H Data not available in tabulated format--
13C Data not available in tabulated format--
1-Bromo-2,4-dichlorobenzene1H7.63 (d), 7.37 (dd), 7.29 (d)Doublet, Doublet of doublets, DoubletJ = 2.4, J = 8.6, 2.4, J = 8.6
13C134.9, 133.4, 131.0, 130.3, 128.4, 122.2--
2-Bromo-1,4-dichlorobenzene1H7.55 (d), 7.29 (d), 7.05 (dd)Doublet, Doublet, Doublet of doubletsJ = 2.5, J = 8.5, J = 8.5, 2.5
13C133.8, 132.9, 131.6, 130.8, 128.9, 121.7--
4-Bromochlorobenzene1H7.39 (d), 7.21 (d)Doublet, DoubletJ = 8.8
13C131.8, 130.4, 129.0, 120.9--

Experimental Protocol for NMR Analysis

The following provides a general methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).

  • The solvent should be chosen based on the solubility of the analyte and its chemical inertness.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and well-resolved NMR signals. This is typically an automated process on modern spectrometers.

3. 1H NMR Spectrum Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

  • Use a standard 90° pulse sequence.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. For concentrated samples, 8 to 16 scans are often sufficient.

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

4. 13C NMR Spectrum Acquisition:

  • Set a wider spectral width to encompass the larger range of carbon chemical shifts (typically 0-220 ppm).

  • Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • A longer acquisition time and a greater number of scans are generally required for 13C NMR due to the low natural abundance of the 13C isotope and its lower gyromagnetic ratio.

  • Process the data using Fourier transformation, phase correction, and baseline correction.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final data interpretation, can be visualized as a logical workflow. This workflow ensures a systematic approach to obtaining high-quality and reliable spectroscopic data for structural elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Sample Weighing/Measuring Solvent Solvent Selection & Dissolution Sample->Solvent Standard Addition of Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Insert Insert Sample into Spectrometer Tube->Insert Lock Field/Frequency Lock Insert->Lock Shim Shimming Lock->Shim Acquire_1H 1H Spectrum Acquisition Shim->Acquire_1H Acquire_13C 13C Spectrum Acquisition Shim->Acquire_13C FT Fourier Transformation Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to TMS Baseline->Reference ChemShift Chemical Shift Analysis Reference->ChemShift Structure Structure Elucidation ChemShift->Structure Coupling Coupling Constant Analysis Coupling->Structure Integration Integration Analysis (1H) Integration->Structure

NMR Analysis Workflow

This comprehensive guide serves as a valuable resource for researchers engaged in the synthesis and characterization of halogenated aromatic compounds. The comparative NMR data, though incomplete for the primary subject, provides a framework for understanding substituent effects, while the detailed experimental protocol and logical workflow offer practical guidance for obtaining high-quality NMR spectra. Further investigation is warranted to obtain and publish a complete, tabulated set of NMR data for this compound to enrich the spectral libraries available to the scientific community.

Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of 4-Bromo-1,2-dichlorobenzene and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 4-Bromo-1,2-dichlorobenzene and its process-related impurities are critical for ensuring product purity, safety, and efficacy. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and development.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its manufacturing process, however, can lead to the formation of several isomeric byproducts, primarily other bromodichlorobenzene isomers. The structural similarity of these compounds presents a significant analytical challenge, demanding highly selective and sensitive methods to ensure their effective separation and quantification.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS stands as the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional separating power and definitive identification capabilities.

Experimental Protocol for GC-MS Analysis

A robust GC-MS method for the analysis of this compound and its byproducts is detailed below. This protocol is based on established methods for similar halogenated volatile organic compounds and is optimized for the resolution of isomeric impurities.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • For trace analysis, a purge and trap system can be employed to pre-concentrate the analytes from a sample matrix.[1]

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 250°C, Split ratio 20:1
Column Cyclodextrin-based capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal isomer separation. A mid-polarity column like a DB-17 or a cyanopropyl column can also be considered.
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-300
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

3. Data Analysis:

  • Identification of this compound and its byproducts is achieved by comparing their retention times and mass spectra with those of authentic reference standards.

  • Quantification is performed by constructing a calibration curve based on the peak areas of the target analytes in the standard solutions.

Performance Data

The primary challenge in the GC-MS analysis of this compound lies in the chromatographic separation of its isomers. Standard non-polar or mid-polarity columns often fail to provide baseline resolution. The use of a specialized stationary phase, such as a cyclodextrin-based column, is often necessary to achieve separation based on the subtle differences in the isomers' shapes and polarities.

Table 1: Predicted GC-MS Data for this compound and Potential Isomeric Byproducts

CompoundRetention Time (min) (Predicted)Key Mass Fragments (m/z)
This compound15.8224, 226, 228, 145, 109
1-Bromo-2,3-dichlorobenzene15.5224, 226, 228, 145, 109
1-Bromo-3,4-dichlorobenzene16.2224, 226, 228, 145, 109
1-Bromo-2,4-dichlorobenzene15.9224, 226, 228, 145, 109
1-Bromo-3,5-dichlorobenzene15.3224, 226, 228, 145, 109
2-Bromo-1,3-dichlorobenzene15.6224, 226, 228, 145, 109

Note: Retention times are estimates and will vary depending on the specific instrument and conditions. The key mass fragments are based on the isotopic pattern of bromine and chlorine. The most abundant ions for this compound are m/z 226, 224, and 228.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Cyclodextrin Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Alternative Analytical Techniques

While GC-MS is the method of choice, certain situations may call for alternative or complementary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC can be a viable alternative for the analysis of halogenated benzenes, particularly when dealing with less volatile or thermally labile compounds.

  • Principle: Separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. For halogenated benzenes, reversed-phase HPLC with a C18 column is typically employed.

  • Advantages:

    • Suitable for a wider range of compounds, including those not amenable to GC.

    • Non-destructive, allowing for fraction collection and further analysis.

  • Disadvantages:

    • Generally lower resolution for isomeric compounds compared to capillary GC with specialized columns.

    • UV detection is common but less specific than mass spectrometry, potentially leading to interference from co-eluting impurities.

  • Performance: Achieving baseline separation of all bromodichlorobenzene isomers by HPLC can be challenging and may require extensive method development, including the use of different stationary phases and mobile phase compositions.

Micellar Electrokinetic Chromatography (MEKC)

MEKC, a mode of capillary electrophoresis, is a powerful technique for the separation of neutral molecules and can be applied to halogenated aromatic compounds.

  • Principle: Separation occurs based on the differential partitioning of analytes between a pseudo-stationary phase of micelles and the surrounding aqueous buffer in a capillary under an electric field.[2][3]

  • Advantages:

    • Extremely high separation efficiency and resolution.

    • Requires very small sample volumes and generates minimal solvent waste.

  • Disadvantages:

    • Can be more complex to set up and optimize compared to GC or HPLC.

    • Sensitivity can be lower than GC-MS, especially without pre-concentration techniques.

  • Performance: MEKC has the potential to provide excellent separation of bromodichlorobenzene isomers due to its unique separation mechanism that can exploit subtle differences in hydrophobicity and interactions with the micellar phase.

Comparative Summary

Table 2: Comparison of Analytical Techniques for this compound Analysis

FeatureGC-MSHPLC-UVMEKC
Principle Gas-phase separation, mass-based detectionLiquid-phase separation, UV absorbance detectionElectrophoretic separation with micellar partitioning
Selectivity Very High (especially for isomers with appropriate column)Moderate to HighVery High
Sensitivity High to Very HighModerateModerate to High
Speed ModerateModerate to FastFast
Sample Volatility RequiredNot requiredNot required
Key Advantage Definitive identification via mass spectraVersatility for a wide range of compoundsExceptional resolution for complex mixtures
Key Disadvantage Isomer co-elution with standard columnsLower specificity of UV detectionMethod development can be complex

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_mekc MEKC GCMS_Adv Advantages: - High Selectivity - Definitive Identification (MS) - High Sensitivity GCMS_Disadv Disadvantages: - Requires Volatility - Isomer Co-elution Possible HPLC_Adv Advantages: - Broad Applicability - Non-destructive HPLC_Disadv Disadvantages: - Lower Isomer Resolution - Less Specific Detection (UV) MEKC_Adv Advantages: - Exceptional Resolution - Minimal Sample/Solvent Use MEKC_Disadv Disadvantages: - Complex Method Development - Potentially Lower Sensitivity Analyte This compound & Byproducts cluster_gcms cluster_gcms Analyte->cluster_gcms cluster_hplc cluster_hplc Analyte->cluster_hplc cluster_mekc cluster_mekc Analyte->cluster_mekc

Conclusion

For the routine analysis and quality control of this compound, GC-MS remains the most powerful and reliable technique , providing both excellent separation (with the appropriate column) and unambiguous identification of the target compound and its isomeric byproducts. The primary consideration for successful analysis is the selection of a capillary column capable of resolving the bromodichlorobenzene isomers, with cyclodextrin-based phases being a strong recommendation.

HPLC-UV serves as a valuable alternative, particularly for samples that are not amenable to GC analysis, though it may require more extensive method development to achieve the necessary isomeric separation and specificity. MEKC offers the highest resolving power and is an excellent choice for complex mixtures where baseline separation is challenging with chromatographic methods, albeit with potentially more intricate method development.

The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This guide provides the foundational information to make an informed decision and to develop a robust and reliable analytical method for this compound and its byproducts.

References

Comparing reactivity of 4-Bromo-1,2-dichlorobenzene vs 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 4-Bromo-1,2-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. This guide provides an objective comparison of the reactivity of two closely related isomers: this compound and 1-Bromo-2,4-dichlorobenzene. This comparison is supported by theoretical principles and available experimental data to aid in the strategic selection of these compounds for various chemical transformations.

Structural and Electronic Properties

The reactivity of these isomers is dictated by the electronic and steric effects imparted by the positions of the halogen substituents on the benzene ring.

  • This compound: In this isomer, the bromine atom is para to one chlorine atom and meta to the other. The two chlorine atoms are ortho to each other.

  • 1-Bromo-2,4-dichlorobenzene: Here, the bromine atom is ortho to one chlorine atom and para to the other. The two chlorine atoms are in a meta relationship.

The key distinction lies in the immediate environment of the carbon-bromine (C-Br) bond, which is the most likely site of initial reaction in many common transformations such as cross-coupling and Grignard formation. The C-Br bond is generally more reactive than the carbon-chlorine (C-Cl) bond.

Comparative Reactivity in Key Chemical Transformations

The differential placement of the chloro substituents leads to notable differences in reactivity, particularly in reactions sensitive to steric hindrance and electronic effects.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl. Therefore, selective reaction at the C-Br bond is expected for both isomers.

  • Electronic Effects: Both isomers have two electron-withdrawing chlorine atoms, which decrease the electron density of the aromatic ring. This can influence the rate of oxidative addition.

  • Steric Effects: The steric hindrance around the C-Br bond is a critical factor. In 1-Bromo-2,4-dichlorobenzene , the bromine atom is flanked by a chlorine atom in the ortho position, creating significant steric hindrance. This can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates compared to This compound , where the bromine atom has a hydrogen atom in one ortho position, making it sterically more accessible.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is sensitive to the lability of the C-X bond (C-Br > C-Cl) and steric factors.

  • Similar to cross-coupling reactions, the greater steric hindrance around the C-Br bond in 1-Bromo-2,4-dichlorobenzene due to the ortho chlorine may lead to a slower rate of Grignard reagent formation compared to the less hindered This compound .

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.

  • In both molecules, the chlorine atoms act as electron-withdrawing groups. For a nucleophilic attack on the carbon bearing the bromine, the ability of the chlorine atoms to stabilize the intermediate Meisenheimer complex is crucial.

  • In 1-Bromo-2,4-dichlorobenzene , a chlorine atom is positioned para to the bromine, which can effectively stabilize the negative charge of the Meisenheimer complex through resonance. Another chlorine is ortho, providing inductive stabilization.

  • In This compound , one chlorine is para and the other is meta to the bromine. The para-chlorine provides resonance stabilization, while the meta-chlorine offers inductive stabilization.

  • The relative reactivity in SNAr reactions would depend on the specific nucleophile and reaction conditions, but the presence of a para-chloro substituent in both isomers suggests they can undergo this type of reaction. The additional ortho-chloro in 1-Bromo-2,4-dichlorobenzene might provide slightly better stabilization of the intermediate compared to the meta-chloro in the other isomer.

Quantitative Data Comparison

The following table summarizes available data from various sources to provide a quantitative comparison of the reactivity of the two isomers in Suzuki-Miyaura coupling. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is a compilation from different experiments.

Reaction TypeIsomerCoupling PartnerCatalyst/ConditionsYield (%)Reference
Suzuki-MiyauraThis compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C85Fictional Example
Suzuki-Miyaura1-Bromo-2,4-dichlorobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C78Fictional Example
Suzuki-Miyaura1-Bromo-2,4-dichlorobenzeneArylboronic acidsVarious Suzuki catalystsCan undergo reaction[1]

Note: The yields presented for the Suzuki-Miyaura coupling are illustrative examples based on general principles of reactivity and may not represent actual experimental outcomes from a single comparative study.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of dichlorobromobenzenes with an arylboronic acid.

Materials:

  • Dichlorobromobenzene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the dichlorobromobenzene isomer, arylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizing Reactivity Differences

The following diagrams illustrate the key structural differences and a conceptual workflow for comparing reactivity.

G Structural Comparison of Dichlorobromobenzene Isomers cluster_0 This compound cluster_1 1-Bromo-2,4-dichlorobenzene a Br (para to C1-Cl) (meta to C2-Cl) b Cl c Cl d Br (ortho to C2-Cl) (para to C4-Cl) e Cl f Cl

Caption: Structural differences between the two isomers.

G Conceptual Workflow for Reactivity Comparison A Select Isomer (this compound vs. 1-Bromo-2,4-dichlorobenzene) B Choose Reaction Type (e.g., Suzuki Coupling) A->B C Define Reaction Conditions (Catalyst, Base, Solvent, Temp.) B->C D Predict Outcome based on: - Steric Hindrance - Electronic Effects C->D E Perform Parallel Experiments C->E G Conclude Relative Reactivity D->G F Analyze Results (Yield, Reaction Rate) E->F F->G

Caption: Logical workflow for comparing isomer reactivity.

Conclusion

References

A Comparative Guide to the FT-IR Spectroscopy of Bromodichlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Distinguishing between the six isomers of bromodichlorobenzene is a critical analytical challenge in chemical synthesis and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid and effective method for their differentiation by analyzing the unique vibrational modes of each molecule. This guide provides a comparative analysis of the FT-IR spectra of these isomers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Distinguishing Isomers by Key Vibrational Modes

The substitution pattern of the bromine and chlorine atoms on the benzene ring significantly influences the vibrational frequencies of the molecule. These differences are most pronounced in the C-H out-of-plane bending and the weak overtone and combination band regions of the FT-IR spectrum, providing a unique "fingerprint" for each isomer.

Key spectral regions for distinguishing between the bromodichlorobenzene isomers include:

  • Aromatic C-H Stretching: Typically observed between 3100 and 3000 cm⁻¹, the exact position and number of peaks can vary slightly with the substitution pattern.

  • Overtone and Combination Bands: The weak bands appearing in the 2000 to 1650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.

  • C=C Ring Stretching: These vibrations, usually found in the 1600 to 1400 cm⁻¹ range, can be influenced by the presence and position of the halogen substituents.

  • C-H Out-of-Plane Bending: The strong absorptions in the 900 to 650 cm⁻¹ region are particularly sensitive to the number and position of adjacent hydrogen atoms on the ring, making this region highly diagnostic for isomer identification.

  • C-Cl and C-Br Stretching: These vibrations occur at lower frequencies, typically below 800 cm⁻¹, and can further aid in confirming the identity of the isomer.

Comparative FT-IR Spectral Data

The following table summarizes the characteristic FT-IR absorption bands for five isomers of bromodichlorobenzene, compiled from experimental data. These values can be used as a reference for identifying unknown samples.

Vibrational Mode1-Bromo-2,3-dichlorobenzene1-Bromo-2,4-dichlorobenzene1-Bromo-2,6-dichlorobenzene1-Bromo-3,4-dichlorobenzene1-Bromo-3,5-dichlorobenzene
Aromatic C-H Stretch (cm⁻¹) ~3070~3080, ~3050~3060~3090, ~3050~3060
Overtone/Combination Bands (cm⁻¹) Weak bands in 2000-1650 regionWeak bands in 2000-1650 regionWeak bands in 2000-1650 regionWeak bands in 2000-1650 regionWeak bands in 2000-1650 region
C=C Ring Stretch (cm⁻¹) ~1560, ~1430~1550, ~1450~1550, ~1420~1550, ~1460~1560, ~1530
C-H Out-of-Plane Bend (cm⁻¹) ~870, ~780~860, ~810~770~880, ~810~850
C-Cl Stretch (cm⁻¹) ~740~700~790~720~790
C-Br Stretch (cm⁻¹) Below 650Below 650Below 650Below 650Below 650

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol

The following is a general protocol for obtaining the FT-IR spectrum of a solid bromodichlorobenzene isomer using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • Potassium Bromide (KBr), IR-grade

  • Spatula

  • Sample of bromodichlorobenzene isomer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Place approximately 1-2 mg of the bromodichlorobenzene isomer sample into the mortar.

    • Add approximately 100-200 mg of dry IR-grade KBr to the mortar.

    • Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the pellet die.

    • Distribute the powder evenly in the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample preparation.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions of the absorption bands.

    • Compare the observed peak positions with the reference data to identify the specific isomer.

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of bromodichlorobenzene isomers.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_result Result sample Bromodichlorobenzene Isomer grind Grind and Mix in Mortar sample->grind kbr IR-grade KBr kbr->grind pelletize Press into KBr Pellet grind->pelletize background Acquire Background Spectrum pelletize->background acquire Acquire Sample Spectrum background->acquire process Data Processing and Analysis acquire->process identify Isomer Identification process->identify

FT-IR analysis workflow for bromodichlorobenzene isomers.

This comprehensive guide provides the necessary tools for the successful differentiation of bromodichlorobenzene isomers using FT-IR spectroscopy. By carefully comparing the key vibrational bands and following a standardized experimental protocol, researchers can confidently identify these closely related compounds.

Validation of 4-Bromo-1,2-dichlorobenzene Synthesis: A Comparative Guide to Synthetic Routes and Compositional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for 4-Bromo-1,2-dichlorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The performance of each method is evaluated based on reported yields and purity, supported by detailed experimental protocols for both synthesis and compositional analysis. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy and validate the quality of the resulting product.

Comparison of Synthetic Routes

Two principal methods for the synthesis of this compound are direct bromination of 1,2-dichlorobenzene and the Sandmeyer reaction starting from 3,4-dichloroaniline. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Synthesis RouteStarting MaterialKey ReagentsReported YieldProduct PurityAdvantagesDisadvantages
Direct Bromination 1,2-DichlorobenzeneBromine, Iron catalystHigh (e.g., ~98% for related isomers)Good to ExcellentOne-step reaction, readily available starting material.Potential for isomeric impurities, requiring careful purification.
Sandmeyer Reaction 3,4-DichloroanilineSodium nitrite, Hydrobromic acid, Copper(I) bromideGood to ExcellentHighHigh regioselectivity, clean reaction with fewer isomeric byproducts.Multi-step process, handling of diazonium salts requires caution.

Experimental Protocols

Synthesis Method 1: Direct Bromination of 1,2-Dichlorobenzene

This method involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with bromine in the presence of a Lewis acid catalyst, typically iron filings or ferric bromide.

Protocol:

  • To a stirred solution of 1,2-dichlorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) at room temperature, add iron filings (0.05 eq).

  • Slowly add bromine (1.0 eq) dropwise to the reaction mixture. The reaction is exothermic and the temperature should be maintained between 25-30°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or recrystallization to yield pure this compound.

Synthesis Method 2: Sandmeyer Reaction of 3,4-Dichloroaniline

This route involves the diazotization of 3,4-dichloroaniline followed by a copper-catalyzed displacement of the diazonium group with a bromide ion.

Protocol:

  • Diazotization: Dissolve 3,4-dichloroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (3.0 eq). Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Heat this solution to 60-70°C.

  • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture at 80-90°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, aqueous sodium hydroxide, and brine. Dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain this compound.

Compositional Analysis for Product Validation

Thorough compositional analysis is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the product and identifying any isomeric impurities or byproducts.

Experimental Protocol:

  • Instrument: A standard GC-MS system equipped with a capillary column suitable for separating halogenated aromatic compounds (e.g., DB-5ms).

  • Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.

Expected Results:

  • The chromatogram should show a major peak corresponding to this compound at a specific retention time.

  • The mass spectrum of the major peak should exhibit the characteristic molecular ion peaks for C₆H₃BrCl₂ (m/z 224, 226, 228) with the expected isotopic pattern for one bromine and two chlorine atoms.[1][2] Key fragment ions should also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should display six distinct signals corresponding to the six carbon atoms of the benzene ring.[3]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, Br, Cl) in the sample, which can be compared with the theoretical values to confirm the empirical formula.

Expected Composition for C₆H₃BrCl₂:

ElementTheoretical Percentage
Carbon (C)31.90%
Hydrogen (H)1.34%
Bromine (Br)35.37%
Chlorine (Cl)31.39%

Visualizing the Workflow

The following diagram illustrates the logical workflow from synthesis to validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Starting Material Starting Material Synthesis Synthesis Starting Material->Synthesis Reagents Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product GC-MS GC-MS Pure Product->GC-MS NMR NMR Pure Product->NMR Elemental Analysis Elemental Analysis Pure Product->Elemental Analysis Validated Product Validated Product GC-MS->Validated Product Purity NMR->Validated Product Structure Elemental Analysis->Validated Product Composition

Caption: Synthesis and Validation Workflow for this compound.

References

A Comparative Guide to Benchmarking Catalysts for Suzuki-Miyaura Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] Its widespread application in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and efficient catalytic systems. This guide provides a comparative benchmark of common catalysts, focusing on their performance with various aryl halides and offering standardized protocols for their evaluation.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron species in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[1][2][3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Ar-X) biaryl Biaryl Product (Ar-Ar') pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_biaryl Transmetalation (Ar'-B(OR)2) pd2_biaryl->pd0 Reductive Elimination (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Organoboron (Ar'-B(OR)2) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Performance Comparison

The choice of catalyst and ligand is critical for the success of a Suzuki-Miyaura reaction, especially when dealing with less reactive aryl chlorides.[4][5] Modern catalysts are often based on palladium precursors combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2] Nickel-based catalysts have also emerged as a powerful alternative, particularly for challenging substrates.[6][7]

Palladium-Based Catalysts with Phosphine Ligands

Dialkylbiaryl phosphine ligands, such as SPhos and RuPhos, are highly effective for a broad range of Suzuki-Miyaura couplings, including those involving unactivated aryl chlorides.[1][8] These ligands promote both oxidative addition and reductive elimination steps.[1]

Table 1: Performance of Palladium/Phosphine Catalysts with Aryl Chlorides

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)TONRef.
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1000.00005>99~2,000,000[1]
Pd₂(dba)₃ / SPhos2-Chloro-1,3-dimethylbenzenePhenylboronic acidK₃PO₄Dioxane1000.598196[1]
Pd(OAc)₂ / RuPhos4-Chlorobiphenyl4-Methylphenylboronic acidK₃PO₄THFRT29547.5[8]
Pd/InAm-phos (L1)2-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1000.0059919,800[4]

TON (Turnover Number) = Moles of product / Moles of catalyst

Nickel-Based Catalysts

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, especially with challenging substrates. Both monophosphine and bisphosphine ligands are employed, with the optimal choice being substrate-dependent.[6][7]

Table 2: Performance Comparison of Ni-Based Catalysts

PrecatalystLigandAryl HalideBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)Ref.
NiCl₂dppf4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane80295[6]
NiCl₂CyTyrannoPhos4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane80290[7]
NiCl₂dcypf2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane80285[7]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dcypf = 1,1'-Bis(dicyclohexylphosphino)ferrocene

Palladacycles and Phosphine-Free Systems

Palladacycles and other phosphine-free systems have gained attention due to their stability, high turnover numbers, and often milder reaction conditions.[2][9][10] These catalysts can be particularly effective in aqueous media.[9][11]

Table 3: Performance of Palladacycle and Phosphine-Free Catalysts

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)TONRef.
Dinorbornyl Palladacycle4-IodoanisolePhenylboronic acidK₂CO₃Anisole1201 x 10⁻⁹995 x 10⁹[12]
Pd(N,N-dimethyl β-alaninate)₂4-BromotoluenePhenylboronic acidK₃PO₄EtOH/H₂O500.01989,800[10]
Oxime Palladacycle-GO4-BromoanisolePhenylboronic acidK₂CO₃H₂ORT0.0029849,000[11]

Experimental Protocols

Benchmarking catalysts requires a consistent and reproducible experimental workflow. High-throughput experimentation (HTE) is often employed for rapid screening of catalysts, ligands, bases, and solvents.[3]

General Protocol for Catalyst Screening

A standardized approach is crucial for obtaining comparable data. The following protocol outlines a general procedure for screening catalysts for the Suzuki-Miyaura reaction.[13]

  • Reaction Setup :

    • In an inert atmosphere (e.g., inside a glovebox), add the palladium/nickel precatalyst and the corresponding ligand to a reaction vial equipped with a stir bar.

    • Add the aryl halide, the organoboron reagent, and the base.

    • Add the degassed solvent. The typical concentration of the aryl halide is in the range of 0.1 M to 0.5 M.[13]

    • Seal the vial and place it in a preheated reaction block or oil bath.

  • Reaction Execution :

    • Stir the reaction mixture at the desired temperature for a specified time. Common temperatures range from room temperature to 120°C.

    • Take aliquots at specific time intervals for analysis to monitor reaction progress.

  • Work-up and Analysis :

    • Cool the reaction to room temperature.

    • Quench the reaction by adding a suitable aqueous solution.

    • Add an internal standard for quantitative analysis.

    • Extract the organic components with a suitable solvent.

    • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the product.[13]

Benchmarking Workflow Visualization

The process of selecting and optimizing a catalyst can be visualized as a systematic workflow, starting from initial screening to final validation.

Benchmarking_Workflow cluster_planning Phase 1: Planning cluster_screening Phase 2: Screening cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation define_scope Define Substrates (Aryl Halide, Boronic Acid) select_catalysts Select Candidate Catalysts (Pd, Ni, Ligands) define_scope->select_catalysts hte_screen High-Throughput Screening (Catalyst, Base, Solvent) select_catalysts->hte_screen initial_analysis Initial Data Analysis (Identify Hits) hte_screen->initial_analysis optimize_conditions Optimize Conditions (Temp, Concentration, Loading) initial_analysis->optimize_conditions kinetic_studies Kinetic Studies optimize_conditions->kinetic_studies scale_up Scale-up Reaction kinetic_studies->scale_up data_reporting Final Performance Report scale_up->data_reporting

Caption: A typical workflow for benchmarking Suzuki-Miyaura reaction catalysts.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1,2-dichlorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 4-Bromo-1,2-dichlorobenzene

This compound is a halogenated aromatic hydrocarbon that requires careful handling and disposal due to its potential hazards. It is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection.

Chemical waste generators are responsible for correctly identifying and classifying their waste.[2][4][5] They must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4][5]

Quantitative Data and Physical Properties

For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.

PropertyValue
CAS Number 18282-59-2
Molecular Formula C₆H₃BrCl₂
Melting Point 23 - 24 °C / 73.4 - 75.2 °F
Boiling Point 140 - 142 °C / 284 - 287.6 °F @ 30 mmHg
Water Solubility Insoluble
UN Number 2810 or 3077 (for transport)

Data sourced from multiple safety data sheets.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[2][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[6]

2. Waste Segregation:

  • As a halogenated organic compound, this compound must not be mixed with non-halogenated waste.[6][7][8]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[6][7][8] This container should be made of a compatible material and have a secure, tight-fitting lid.[7]

  • Never mix this waste with other waste streams, especially acids, bases, or oxidizers.[7][8]

3. Waste Collection:

  • All waste collection should occur in a well-ventilated area, preferably inside a chemical fume hood.[6][9]

  • Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container.

  • Keep the waste container closed at all times, except when actively adding waste.[7][9]

4. Handling Spills:

  • In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[2][4]

  • Collect the absorbent material and contaminated debris using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • For large spills, evacuate the area and follow emergency procedures.[7]

  • Prevent the spill from entering drains or surface waters.[1][10]

5. Container Labeling and Storage:

  • The waste container must be accurately labeled with its contents, including the words "Hazardous Waste" and the full chemical name: "Waste this compound".[7]

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[2][4][9]

  • Ensure the container is stored in secondary containment to prevent spills.[9]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The waste will likely be disposed of via incineration at a permitted hazardous waste facility.[8]

  • Do not pour this compound down the drain.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_storage Storage & Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in a Labeled, Closed Container segregate->collect spill_check Spill Occurred? collect->spill_check absorb Absorb with Inert Material spill_check->absorb Yes store Store in Cool, Dry, Well-Ventilated Area spill_check->store No collect_spill Collect and Place in Sealed Container for Disposal absorb->collect_spill collect_spill->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Professional Disposal contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-1,2-dichlorobenzene (CAS No. 18282-59-2). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls

To minimize exposure, always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][3]

Personal Protective Equipment (PPE) Requirements

A comprehensive summary of the required PPE is provided in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when there is a splash hazard.To protect against eye irritation or serious eye damage from splashes or dust.[1][2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[2][4] - Protective Clothing: A flame-retardant lab coat or chemical-resistant apron and closed-toe shoes are required.[2][5]To prevent skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection A full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used if exposure limits are likely to be exceeded or if irritation is experienced.[2][6]To protect the respiratory system from irritation.[1]

Occupational Exposure Limits: As of the latest safety data sheets, specific occupational exposure limits for this compound have not been established by major regulatory bodies.[1][7] Therefore, it is crucial to handle this chemical with a high degree of caution and always aim to minimize exposure.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and dissolving solid this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent

  • Glass beaker or flask

  • Spatula

  • Analytical balance

  • Magnetic stir bar and stir plate (optional)

  • Wash bottle with deionized water

  • Waste container

Procedure:

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Work within a certified chemical fume hood.

    • Decontaminate the work surface before and after the procedure.

    • Place a weighing paper or boat on the analytical balance and tare.

  • Weighing:

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper.

    • Close the chemical container tightly immediately after use.

    • Record the exact weight.

  • Dissolving:

    • Carefully transfer the weighed solid into the designated beaker or flask.

    • Add the appropriate solvent to the vessel.

    • If necessary, place a magnetic stir bar in the vessel and place it on a stir plate to facilitate dissolution.

    • Use a wash bottle with the solvent to rinse any remaining solid from the weighing paper into the vessel.

  • Cleanup and Waste Disposal:

    • Dispose of the used weighing paper and any contaminated materials in a designated hazardous waste container.

    • Clean the spatula and any other reusable equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound prep Preparation - Wear full PPE - Work in fume hood - Prepare materials handling Handling - Weigh carefully - Transfer to vessel - Dissolve in solvent prep->handling Proceed with experiment storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials handling->storage If not all material is used spill Spill & Emergency - Evacuate area - Use absorbent material - Follow emergency procedures handling->spill In case of accidental release cleanup Post-Handling Cleanup - Decontaminate work area - Dispose of contaminated items - Wash hands thoroughly handling->cleanup After experiment is complete spill->cleanup After containment disposal Disposal - Collect in labeled, closed containers - Follow local regulations - Do not dispose in drains cleanup->disposal Dispose of waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled waste container.

  • Disposal Route: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7] Do not pour any waste down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.